Product packaging for Amantadine(Cat. No.:CAS No. 768-94-5)

Amantadine

Numéro de catalogue: B194251
Numéro CAS: 768-94-5
Poids moléculaire: 151.25 g/mol
Clé InChI: DKNWSYNQZKUICI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amantadine is a member of the class of adamantanes that is used as an antiviral and antiparkinson drug. It has a role as an antiviral drug, an antiparkinson drug, a dopaminergic agent, an analgesic, a NMDA receptor antagonist and a non-narcotic analgesic. It is a primary aliphatic amine and a member of adamantanes. It is a conjugate base of an adamantan-1-aminium. It derives from a hydride of an adamantane.
An antiviral that is used in the prophylactic or symptomatic treatment of influenza A. It is also used as an antiparkinsonian agent, to treat extrapyramidal reactions, and for postherpetic neuralgia. The mechanisms of its effects in movement disorders are not well understood but probably reflect an increase in synthesis and release of dopamine, with perhaps some inhibition of dopamine uptake.
This compound is an Influenza A M2 Protein Inhibitor. The mechanism of action of this compound is as a M2 Protein Inhibitor.
This compound is a primary amine that has both antiviral and dopaminergic activity and is used in the therapy of influenza A and management of Parkinson disease. This compound has not been associated with clinically apparent liver injury.
This compound has been reported in Microcystis ichthyoblabe with data available.
This compound is a synthetic tricyclic amine with antiviral, antiparkinsonian, and antihyperalgesic activities. This compound appears to exert its antiviral effect against the influenza A virus by interfering with the function of the transmembrane domain of the viral M2 protein, thereby preventing the release of infectious viral nucleic acids into host cells. Furthermore, this agent prevents virus assembly during virus replication. This compound exerts its antiparkinsonian effects by stimulating the release of dopamine from striatal dopaminergic nerve terminals and inhibiting its pre-synaptic reuptake. This agent may also exert some anticholinergic effect through inhibition of N-methyl-D-aspartic acid (NMDA) receptor-mediated stimulation of acetylcholine, resulting in antihyperalgesia.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1968 and has 7 approved and 20 investigational indications.
An antiviral that is used in the prophylactic or symptomatic treatment of influenza A. It is also used as an antiparkinsonian agent, to treat extrapyramidal reactions, and for postherpetic neuralgia. The mechanisms of its effects in movement disorders are not well understood but probably reflect an increase in synthesis and release of dopamine, with perhaps some inhibition of dopamine uptake. [PubChem]
See also: Memantine (narrower);  Rimantadine (related);  this compound Hydrochloride (active moiety of) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N B194251 Amantadine CAS No. 768-94-5

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

adamantan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNWSYNQZKUICI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

665-66-7 (hydrochloride)
Record name Amantadine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8022117
Record name Amantadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amantadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Stable, white or nearly white crystalline powder. Crystals from abs ethanol+ anhydr ether. Decomp at 360 °C. Practically insol in ether; sol in water (at least 1:20). /Hydrochloride/, Sparingly sol in water, 8.46e-02 g/L
Record name Amantadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00915
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMANTADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3202
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amantadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

HEXAKISTETRAHEDRAL CRYSTALS BY SUBLIMATION

CAS No.

768-94-5
Record name Amantadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=768-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amantadine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amantadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00915
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name amantadine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tricyclo[3.3.1.13,7]decan-1-amine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amantadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amantadine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.092
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMANTADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF4C9Z1J53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMANTADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3202
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amantadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

180-192, 160-190 °C (closed tube); Also reported as 180-192 °C, 180 °C
Record name Amantadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00915
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMANTADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3202
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amantadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Amantadine's Multifaceted Mechanisms in Neurological Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the complex and multifaceted mechanisms of action of amantadine in the context of neurological disorders. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current understanding of this compound's pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanisms of Action

This compound's therapeutic effects in neurological conditions such as Parkinson's disease and drug-induced extrapyramidal symptoms are not attributed to a single mode of action but rather to its engagement with multiple molecular targets. The primary mechanisms include non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, modulation of the dopaminergic system, agonism of the sigma-1 receptor, and negative allosteric modulation of nicotinic acetylcholine receptors.[1][2]

Glutamatergic System Modulation: NMDA Receptor Antagonism

This compound acts as a weak, non-competitive antagonist of the NMDA receptor, a key player in excitatory neurotransmission.[3] Its unique mechanism involves accelerating the closure of the NMDA receptor channel while bound, which leads to a stabilization of the channel in its closed state.[4][5] This action is thought to reduce the excessive glutamatergic activity implicated in the pathophysiology of various neurological disorders.

NMDA_Receptor_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Leads to This compound This compound This compound->NMDA_R Blocks (Accelerates closure)

This compound's antagonistic action on the NMDA receptor.
Dopaminergic System Modulation

This compound enhances dopaminergic transmission through a dual action: promoting the release of dopamine from presynaptic neurons and inhibiting its reuptake.[3][6] This leads to an increased concentration of dopamine in the synaptic cleft, thereby compensating for the dopaminergic deficit observed in conditions like Parkinson's disease.

Dopaminergic_Modulation cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Receptor Dopamine Receptor Postsynaptic_Effect Postsynaptic Effect Dopamine_Receptor->Postsynaptic_Effect This compound This compound This compound->Dopamine_Vesicle Promotes Release This compound->DAT Inhibits Reuptake Dopamine_Synapse->DAT Reuptake Dopamine_Synapse->Dopamine_Receptor Binds

This compound's dual action on the dopaminergic system.
Sigma-1 Receptor Agonism

This compound acts as an agonist at the sigma-1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][7] Activation of the sigma-1 receptor by this compound modulates calcium signaling between the endoplasmic reticulum and mitochondria, influencing neuronal excitability and survival.[8][9] This agonism is also implicated in the dopaminergic effects of this compound.[4]

Sigma1_Receptor_Agonism cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_ER ER Ca²⁺ IP3R->Ca_ER Release Mito_Ca Mitochondrial Ca²⁺ Uptake Cell_Survival Neuronal Survival Mito_Ca->Cell_Survival Promotes This compound This compound This compound->Sigma1R Agonist Ca_ER->Mito_Ca

This compound's agonistic effect on the sigma-1 receptor.
Neuroprotection via Glial Cell Modulation

This compound exerts neuroprotective effects by modulating the activity of glial cells, specifically microglia and astrocytes. It has been shown to inhibit the activation of microglia, thereby reducing the production and release of pro-inflammatory factors such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1][10][11] Concurrently, this compound promotes the expression of glial cell line-derived neurotrophic factor (GDNF) in astrocytes, a key protein for neuronal survival and function.[10][12]

Glial_Modulation cluster_microglia Microglia cluster_astrocyte Astrocyte This compound This compound Microglia_Activation Microglial Activation This compound->Microglia_Activation Inhibits GDNF_Expression GDNF Expression This compound->GDNF_Expression Promotes Inflammatory_Factors Pro-inflammatory Factors (NO, TNF-α) Microglia_Activation->Inflammatory_Factors Release Neuron Dopaminergic Neuron Inflammatory_Factors->Neuron Neurotoxicity GDNF_Expression->Neuron Trophic Support Neuroprotection Neuroprotection Neuron->Neuroprotection

This compound's dual role in glial cell modulation.

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of this compound at its key molecular targets.

Receptor/TransporterLigand/AssaySpeciesBrain Region/Cell LineKi (μM)IC50 (μM)Reference(s)
NMDA Receptor
[3H]MK-801 displacementRatHippocampal Neurons18.6 ± 0.9[13]
RatStriatal Neurons~74.4[13]
Sigma-1 Receptor --INVALID-LINK--SKF-10,047RatForebrain homogenates7.44 ± 0.82[7]
--INVALID-LINK---pentazocineHumanFrontal cortex20.25[1]
Nicotinic Acetylcholine Receptor
α7ACh-evoked currentRatHippocampal Neurons6.5 (10 min pre-application)[14]
α7ACh-evoked currentRatHippocampal Neurons130 (co-application)[14]
α4β2ACh-evoked currentRatHippocampal Neurons3.44[15]
α3β4ACh-evoked currentRatHippocampal NeuronsInhibited by 10 μM[14]
Dopamine Transporter (DAT)
Noradrenaline uptakeHumanNAT-expressing cells30x more potent than at DAT[16]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.

[³H]-Dopamine Uptake Assay in Rat Midbrain Cultures

Objective: To assess the effect of this compound on the functionality of dopaminergic neurons by measuring their capacity for dopamine uptake.

Protocol Summary:

  • Cell Culture: Primary midbrain neuron-glia cultures are prepared from the ventral mesencephalon of embryonic day 14-15 rats.

  • Treatment: Cultures are treated with various concentrations of this compound for a specified period (e.g., 48 hours) prior to insult with a neurotoxin like MPP+ or LPS.[10]

  • Uptake Assay:

    • The culture medium is replaced with a Krebs-Ringer buffer.

    • [³H]-Dopamine is added to the buffer at a final concentration of 1 µM.

    • The cultures are incubated for 20 minutes at 37°C to allow for dopamine uptake.

    • The uptake is terminated by washing the cells with ice-cold Krebs-Ringer buffer.

    • Cells are lysed with NaOH.

  • Quantification: The amount of [³H]-dopamine taken up by the cells is measured using a liquid scintillation counter. The results are normalized to the protein content of each sample.

Dopamine_Uptake_Workflow start Start culture Culture rat midbrain neuron-glia cells start->culture treat Treat with this compound and/or neurotoxin culture->treat add_radio Add [³H]-Dopamine treat->add_radio incubate Incubate at 37°C add_radio->incubate wash Wash with cold buffer incubate->wash lyse Lyse cells wash->lyse quantify Quantify radioactivity via scintillation counting lyse->quantify end End quantify->end

Workflow for the [³H]-Dopamine Uptake Assay.
Immunocytochemistry for Tyrosine Hydroxylase (TH)

Objective: To visualize and quantify dopaminergic neurons in culture.

Protocol Summary:

  • Fixation: Cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS).

  • Permeabilization and Blocking: Cells are permeabilized with Triton X-100 and blocked with a serum solution (e.g., goat serum) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Cells are incubated with a primary antibody against tyrosine hydroxylase (a marker for dopaminergic neurons) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstaining and Mounting: Cell nuclei are often counterstained with DAPI. The coverslips are then mounted onto microscope slides.

  • Imaging and Analysis: The number of TH-positive neurons is counted using a fluorescence microscope.

Measurement of Nitric Oxide (NO) Production via Griess Assay

Objective: To quantify the amount of nitric oxide, a pro-inflammatory mediator, released by microglia.

Protocol Summary:

  • Cell Culture and Treatment: Microglial cells are cultured and treated with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.

  • Sample Collection: The cell culture supernatant is collected.

  • Griess Reaction:

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a 96-well plate.

    • The mixture is incubated in the dark at room temperature for 10-15 minutes.

  • Quantification: The absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined by comparison to a standard curve of sodium nitrite.

Measurement of TNF-α Production via ELISA

Objective: To quantify the concentration of the pro-inflammatory cytokine TNF-α in cell culture supernatants.

Protocol Summary:

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for TNF-α.

  • Blocking: The plate is blocked to prevent non-specific binding.

  • Sample and Standard Incubation: Cell culture supernatants and a series of TNF-α standards are added to the wells and incubated.

  • Detection Antibody Incubation: A biotinylated detection antibody specific for TNF-α is added.

  • Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change proportional to the amount of TNF-α present.

  • Reaction Stoppage and Measurement: The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm. The concentration of TNF-α is determined from the standard curve.

Measurement of GDNF mRNA Expression via RT-qPCR

Objective: To quantify the expression of GDNF mRNA in astrocytes.

Protocol Summary:

  • Cell Culture and Treatment: Astrocyte cultures are treated with this compound.

  • RNA Extraction: Total RNA is extracted from the cells.

  • Reverse Transcription (RT): The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for GDNF and a reference gene (e.g., GAPDH). The amplification of the target and reference genes is monitored in real-time using a fluorescent dye.

  • Data Analysis: The relative expression of GDNF mRNA is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion

This compound's therapeutic efficacy in neurological disorders stems from its complex pharmacology, engaging multiple targets within the central nervous system. Its ability to modulate glutamatergic and dopaminergic neurotransmission, coupled with its neuroprotective effects mediated by sigma-1 receptor agonism and glial cell modulation, underscores its unique position in the neuropharmacological armamentarium. Further research into the intricate downstream signaling pathways and the development of more selective ligands based on this compound's structure may pave the way for novel therapeutic strategies for a range of neurological conditions.

References

Elucidating the Neuroprotective Effects of Amantadine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amantadine, a drug with a multifaceted pharmacological profile, has long been utilized in the management of Parkinson's disease and viral influenza. Emerging evidence has increasingly pointed towards its significant neuroprotective properties, positioning it as a candidate for broader therapeutic applications in neurodegenerative diseases and acute brain injury. This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's neuroprotective effects. It delves into its role as an N-methyl-D-aspartate (NMDA) receptor antagonist, a modulator of dopaminergic neurotransmission, an anti-inflammatory agent in the central nervous system, and an inducer of potent neurotrophic factors. This document synthesizes quantitative data from key preclinical studies, presents detailed experimental protocols for assessing its efficacy, and visualizes the intricate signaling pathways and experimental workflows involved.

Core Mechanisms of this compound's Neuroprotective Action

This compound's neuroprotective capacity stems from a combination of distinct yet interconnected mechanisms that collectively mitigate neuronal damage and promote cell survival.

NMDA Receptor Antagonism

This compound acts as a weak, non-competitive antagonist of the NMDA receptor[1][2][3]. Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excessive calcium (Ca2+) influx, triggering a cascade of neurotoxic events, including the activation of proteases and nucleases, and the generation of reactive oxygen species (ROS), ultimately leading to neuronal death. By binding to the NMDA receptor channel, this compound accelerates channel closure, thereby reducing the pathological influx of Ca2+ and mitigating excitotoxicity[1][2][3].

Modulation of Dopaminergic Systems

In the context of neurodegenerative diseases like Parkinson's, where dopaminergic neurons are progressively lost, this compound has been shown to enhance dopaminergic transmission. It promotes the release of dopamine from presynaptic terminals and inhibits its reuptake, thereby increasing the availability of this crucial neurotransmitter in the synaptic cleft[4]. This action not only provides symptomatic relief but may also contribute to the survival of remaining dopaminergic neurons.

Anti-Inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a key contributor to the pathology of many neurological disorders. This compound exerts potent anti-inflammatory effects by directly inhibiting the activation of microglia[1][5][6]. This inhibition leads to a significant reduction in the production and release of neurotoxic pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and prostaglandins[1][5][6]. A key mechanism underlying this effect is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response in microglia[5].

Induction of Neurotrophic Factors

This compound has been demonstrated to upregulate the expression of glial cell line-derived neurotrophic factor (GDNF) in astrocytes[3][7]. GDNF is a potent survival factor for various neuronal populations, including dopaminergic neurons. By promoting the production of GDNF, this compound fosters a supportive microenvironment that enhances neuronal survival, promotes neurite outgrowth, and protects against neurotoxin-induced damage. The downstream signaling of GDNF involves the activation of pro-survival pathways such as the PI3K/Akt and MAPK/ERK cascades.

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from preclinical studies investigating the neuroprotective efficacy of this compound in various in vitro models of neuronal injury.

Table 1: Neuroprotective Effects of this compound in the MPP+ Model of Dopaminergic Neuron Toxicity

This compound Concentration (µM)Toxin (MPP+)Cell TypeAssayOutcome% Neuroprotection (relative to toxin)Reference
100.5 µMRat midbrain neuron-glia cultures[³H]DA uptakeNeuronal Function~25%[7]
200.5 µMRat midbrain neuron-glia cultures[³H]DA uptakeNeuronal Function~50%[7]
300.5 µMRat midbrain neuron-glia cultures[³H]DA uptakeNeuronal Function~75%[7]
100.5 µMRat midbrain neuron-glia culturesTH+ cell countNeuronal Survival~30%[7]
200.5 µMRat midbrain neuron-glia culturesTH+ cell countNeuronal Survival~60%[7]
300.5 µMRat midbrain neuron-glia culturesTH+ cell countNeuronal Survival~80%[7]

Table 2: Anti-Inflammatory Effects of this compound in the LPS Model of Neuroinflammation

This compound Concentration (µM)Stimulant (LPS)Cell TypeMeasured Factor% Inhibition of Inflammatory Mediator ReleaseReference
1010 ng/mLRat neuron-glia culturesTNF-α~40%[7]
2010 ng/mLRat neuron-glia culturesTNF-α~60%[7]
3010 ng/mLRat neuron-glia culturesTNF-α~75%[7]
1010 ng/mLRat neuron-glia culturesNitric Oxide (NO)~30%[7]
2010 ng/mLRat neuron-glia culturesNitric Oxide (NO)~50%[7]
3010 ng/mLRat neuron-glia culturesNitric Oxide (NO)~70%[7]

Table 3: Effect of this compound on GDNF Expression

This compound Concentration (µM)Cell TypeAssayOutcomeFold Induction of GDNFReference
30Rat mixed glia culturesReal-time PCRGDNF mRNA~2.5-fold at 24h

Table 4: Antioxidant and Anti-Apoptotic Effects of this compound

TreatmentModelCell/Tissue TypeAssayOutcomeResultReference
This compoundCarbon Monoxide PoisoningRat Brain HomogenatesELISASOD ActivitySignificantly increased vs. CO group[2]
This compoundCarbon Monoxide PoisoningRat Brain HomogenatesELISACAT ActivitySignificantly increased vs. CO group[2]
This compound Derivative (L1)Corticosterone-induced toxicityPC12 cellsWestern BlotCleaved Caspase-3Significantly decreased vs. CORT group[6]
This compound Derivative (L1)Corticosterone-induced toxicityPC12 cellsWestern BlotBcl-2Significantly increased vs. CORT group[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and the workflows of common experimental assays used to assess its neuroprotective effects.

cluster_Amantadine_Action This compound's Multi-Target Neuroprotective Mechanisms cluster_NMDA NMDA Receptor Antagonism cluster_Dopamine Dopaminergic Modulation cluster_Inflammation Anti-Inflammatory Effects cluster_GDNF Neurotrophic Factor Induction This compound This compound NMDA_R NMDA Receptor This compound->NMDA_R Inhibits DA_Release ↑ Dopamine Release This compound->DA_Release Promotes DA_Reuptake ↓ Dopamine Reuptake This compound->DA_Reuptake Inhibits Microglia Microglia This compound->Microglia Inhibits Astrocyte Astrocyte This compound->Astrocyte Stimulates Ca_Influx ↓ Ca²⁺ Influx NMDA_R->Ca_Influx Excitotoxicity ↓ Excitotoxicity Ca_Influx->Excitotoxicity DA_Synapse ↑ Synaptic Dopamine DA_Release->DA_Synapse DA_Reuptake->DA_Synapse NFkB ↓ NF-κB Activation Microglia->NFkB Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, NO) NFkB->Cytokines GDNF ↑ GDNF Production Astrocyte->GDNF PI3K_Akt ↑ PI3K/Akt Pathway GDNF->PI3K_Akt Neuronal_Survival ↑ Neuronal Survival PI3K_Akt->Neuronal_Survival cluster_Workflow MTT Cell Viability Assay Workflow Start Seed Neuronal Cells in 96-well plate Treat Treat with Neurotoxin ± this compound Start->Treat Incubate1 Incubate for defined period Treat->Incubate1 Add_MTT Add MTT Reagent (0.5 mg/mL) Incubate1->Add_MTT Incubate2 Incubate (2-4 hours, 37°C) (Viable cells convert MTT to Formazan) Add_MTT->Incubate2 Solubilize Add Solubilization Solution (e.g., DMSO or SDS) Incubate2->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read End Calculate Cell Viability Read->End cluster_Workflow TUNEL Assay Workflow for Apoptosis Detection Start Culture and Treat Cells on Coverslips Fix Fix Cells (e.g., 4% Paraformaldehyde) Start->Fix Permeabilize Permeabilize Cells (e.g., 0.25% Triton X-100) Fix->Permeabilize Label Incubate with TdT Enzyme and Labeled dUTP Permeabilize->Label Wash1 Wash to Remove Unincorporated Nucleotides Label->Wash1 Detect Visualize with Fluorescence Microscopy or Flow Cytometry Wash1->Detect End Quantify Apoptotic Cells (TUNEL-positive) Detect->End cluster_Workflow DCFDA Assay Workflow for ROS Detection Start Culture and Treat Cells in a 96-well plate Load_Dye Load Cells with DCFDA (e.g., 10-50 µM) Start->Load_Dye Incubate Incubate (30-45 min, 37°C) (DCFDA is deacetylated to DCFH) Load_Dye->Incubate Wash Wash to Remove Excess Dye Incubate->Wash Oxidation ROS Oxidizes DCFH to Fluorescent DCF Wash->Oxidation Measure Measure Fluorescence (Ex: ~485 nm, Em: ~535 nm) Oxidation->Measure End Quantify ROS Levels Measure->End cluster_Workflow Sandwich ELISA Workflow for Cytokine Quantification Start Coat Plate with Capture Antibody Block Block Non-specific Binding Sites Start->Block Add_Sample Add Cell Culture Supernatant (containing cytokine) Block->Add_Sample Incubate1 Incubate and Wash Add_Sample->Incubate1 Add_Detection_Ab Add Biotinylated Detection Antibody Incubate1->Add_Detection_Ab Incubate2 Incubate and Wash Add_Detection_Ab->Incubate2 Add_Enzyme Add Streptavidin-HRP Incubate2->Add_Enzyme Incubate3 Incubate and Wash Add_Enzyme->Incubate3 Add_Substrate Add Substrate (e.g., TMB) Incubate3->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read Measure Absorbance Stop_Reaction->Read End Quantify Cytokine Concentration Read->End

References

Investigating the Antiviral Properties of Amantadine Against Novel Influenza Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amantadine, a first-generation antiviral drug, has historically been used for the prophylaxis and treatment of influenza A virus infections. Its mechanism of action involves the blockade of the M2 proton channel, a crucial component in the viral uncoating process. However, the emergence of widespread resistance, primarily due to single amino acid substitutions in the M2 protein, has rendered this compound largely ineffective against contemporary influenza strains. This guide provides an in-depth analysis of the antiviral properties of this compound, the molecular basis of its activity and the prevalent resistance. We present quantitative data on its efficacy against various influenza A strains, detail key experimental protocols for antiviral testing, and visualize the underlying molecular and experimental frameworks.

Introduction

Influenza A viruses are a persistent global health threat, responsible for seasonal epidemics and occasional pandemics. The viral M2 protein is a homotetrameric ion channel that plays a critical role in the early stages of viral replication. Following endocytosis of the virus into the host cell, the M2 channel is activated by the low pH of the endosome, allowing protons to flow into the virion. This acidification facilitates the dissociation of the viral ribonucleoprotein (vRNP) complexes from the matrix protein (M1), a process essential for the release of the viral genome into the cytoplasm and subsequent replication.

This compound and its derivative, rimantadine, are adamantane compounds that specifically target the M2 ion channel of influenza A viruses, thereby inhibiting this crucial uncoating step. For decades, they were valuable tools in the management of influenza A infections. However, the high mutation rate of influenza viruses has led to the selection of this compound-resistant strains, which now dominate the global landscape. Understanding the antiviral properties of this compound, the mechanisms of resistance, and the experimental methods to assess its efficacy remains crucial for the development of new antiviral strategies that can overcome these challenges.

Mechanism of Action and Resistance

This compound's antiviral activity is centered on its ability to block the proton conductance of the M2 ion channel. The drug binds to the pore of the channel, physically occluding the passage of protons. This inhibition prevents the acidification of the viral interior, thereby trapping the vRNPs and halting the infection process.

Widespread resistance to this compound in influenza A viruses is now a significant clinical issue. This resistance primarily arises from single amino acid substitutions within the transmembrane domain of the M2 protein. The most prevalent mutation is the serine-to-asparagine substitution at position 31 (S31N), which is found in the vast majority of circulating H1N1 and H3N2 strains. Other mutations that confer resistance include changes at positions 26 (L26F), 27 (V27A), 30 (A30T), and 34 (G34E). These mutations alter the drug-binding site within the M2 channel, reducing the affinity of this compound and rendering it ineffective. Due to the high prevalence of these resistant strains, the U.S. Centers for Disease Control and Prevention (CDC) and the World Health Organization (WHO) no longer recommend this compound for the treatment or prophylaxis of influenza A.

M2_Ion_Channel_Mechanism cluster_endosome Endosome (Low pH) cluster_virus Virion Interior Influenza_Virus Influenza Virus M2_Channel M2 Proton Channel Influenza_Virus->M2_Channel in viral envelope vRNP_M1_Complex vRNP-M1 Complex Free_vRNP Free vRNP vRNP_M1_Complex->Free_vRNP dissociates Replication Viral Replication Free_vRNP->Replication leads to M2_Channel->vRNP_M1_Complex acidifies virion No_Replication Replication Blocked M2_Channel->No_Replication leads to Protons H+ Protons->M2_Channel enters This compound This compound This compound->M2_Channel blocks

Figure 1. Mechanism of this compound Action on the Influenza A M2 Proton Channel.

Quantitative Data on Antiviral Activity

The efficacy of an antiviral drug is quantitatively assessed by determining its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). These values represent the concentration of the drug required to inhibit viral replication by 50% in in vitro assays. The following tables summarize the IC50 values of this compound against various influenza A strains, highlighting the dramatic increase in resistance conferred by M2 mutations.

Influenza A Strain (Wild-Type)M2 GenotypeIC50 (µM)Reference(s)
A/WSN/33 (H1N1)Wild-Type~0.3
A/Udorn/72 (H3N2)Wild-Type~15.76
Influenza A Strain (Resistant Mutants)M2 MutationIC50 (µM)Fold Increase in ResistanceReference(s)
A/WSN/33 (H1N1) recombinantL26F11.6~39
A/WSN/33 (H1N1) recombinantV27A66.4~221
A/WSN/33 (H1N1) recombinantA30T20.3~68
A/WSN/33 (H1N1) recombinantS31N9.7~32
A/WSN/33 (H1N1) recombinantG34E5.1~17
A/WSN/33 (H1N1) recombinantV27A/S31N3.3~11
A/M2-L26FL26F164.46~10
A/M2-V27AV27A1840~117
A/M2-S31NS31N237.01~15

Experimental Protocols

Standardized in vitro assays are essential for evaluating the antiviral activity of compounds like this compound. Below are detailed methodologies for key experiments.

Plaque Reduction Assay

This assay is the gold standard for determining the titer of infectious virus and assessing the efficacy of antiviral drugs.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • 6-well or 12-well cell culture plates

  • Influenza virus stock

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Agarose or Avicel overlay medium

  • TPCK-treated trypsin

  • Crystal violet staining solution

  • Formalin (10%)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in serum-free DMEM.

  • Infection: Wash the confluent MDCK cell monolayers with PBS and inoculate with the virus dilutions. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Aspirate the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agarose or Avicel) containing TPCK-treated trypsin and the desired concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Fixation and Staining: Fix the cells with 10% formalin and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Quantification: Count the number of plaques at each virus dilution and drug concentration to calculate the plaque-forming units per milliliter (PFU/mL) and determine the IC50 value of this compound.

Tissue Culture Infectious Dose 50 (TCID50) Assay

The TCID50 assay is another method to quantify infectious virus by determining the dilution of virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.

Materials:

  • MDCK cells

  • 96-well cell culture plates

  • Influenza virus stock

  • DMEM with 2% FBS

  • TPCK-treated trypsin

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate to form a confluent monolayer.

  • Virus Dilution: Prepare serial 10-fold dilutions of the virus stock.

  • Infection: Inoculate replicate wells (typically 8 per dilution) with each virus dilution. Include cell control wells that are not infected.

  • Incubation: Incubate the plate at 37°C for 3-5 days and observe daily for the presence of CPE.

  • Scoring: Score each well as positive or negative for CPE at the end of the incubation period.

  • Calculation: Use the Reed-Muench or Spearman-Kärber method to calculate the TCID50/mL, which represents the viral titer. To determine the antiviral effect of this compound, the assay is performed in the presence of various drug concentrations, and the reduction in viral titer is calculated.

Neuraminidase (NA) Inhibition Assay

While this compound does not target neuraminidase, this assay is crucial for characterizing influenza viruses and testing other classes of antivirals.

Materials:

  • Influenza virus stock

  • Fluorescent substrate (e.g., MUNANA)

  • Assay buffer

  • Neuraminidase inhibitors (as controls)

  • 96-well black plates

  • Fluorometer

Procedure:

  • Virus Dilution: Dilute the virus stock in assay buffer to a concentration that gives a linear fluorescent signal over time.

  • Drug Incubation: In a 96-well black plate, mix the diluted virus with serial dilutions of the test compound (or control inhibitor) and incubate.

  • Substrate Addition: Add the fluorescent substrate MUNANA to each well.

  • Incubation: Incubate the plate at 37°C.

  • Fluorescence Reading: Measure the fluorescence at appropriate excitation and emission wavelengths using a fluorometer.

  • Calculation: The percentage of NA inhibition is calculated relative to the virus-only control, and the IC50 value is determined.

Experimental_Workflow Start Start: Antiviral Compound (this compound) Cell_Culture Prepare MDCK Cell Monolayer Start->Cell_Culture Virus_Prep Prepare Influenza Virus Stock and Dilutions Start->Virus_Prep Infection Infect Cells with Virus +/- this compound Cell_Culture->Infection Virus_Prep->Infection Incubation Incubate for Viral Replication Infection->Incubation Assay Perform Antiviral Assay Incubation->Assay Plaque_Assay Plaque Reduction Assay Assay->Plaque_Assay TCID50_Assay TCID50 Assay Assay->TCID50_Assay Data_Analysis Data Analysis Plaque_Assay->Data_Analysis TCID50_Assay->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End: Assess Antiviral Efficacy IC50_Determination->End

Figure 2. General Experimental Workflow for In Vitro Antiviral Testing of this compound.

Future Perspectives and Conclusion

The widespread resistance to this compound among novel influenza strains underscores the remarkable adaptability of the influenza virus and the challenges in developing durable antiviral therapies. While this compound itself is no longer a viable treatment option for currently circulating influenza A viruses, the M2 ion channel remains a valid antiviral target.

Current research efforts are focused on developing novel M2 inhibitors that can overcome existing resistance mutations. Some promising strategies include the design of this compound analogs with modified structures that can bind to the mutated M2 channel and the exploration of combination therapies that include this compound or its derivatives. A deeper understanding of the structural and functional consequences of resistance mutations will be instrumental in guiding the rational design of next-generation M2 inhibitors.

Resistance_Logic Influenza_A Influenza A Virus M2_WT Wild-Type M2 Channel Influenza_A->M2_WT expresses M2_Mutant Mutant M2 Channel (e.g., S31N) Influenza_A->M2_Mutant can express Binding This compound Binds to M2 Pore M2_WT->Binding No_Binding This compound Binding Impaired M2_Mutant->No_Binding This compound This compound Treatment This compound->Binding targets This compound->No_Binding targets Proton_Block Proton Influx Blocked Binding->Proton_Block Proton_Influx Proton Influx Continues No_Binding->Proton_Influx Replication_Inhibited Viral Replication Inhibited Proton_Block->Replication_Inhibited Replication_Proceeds Viral Replication Proceeds Proton_Influx->Replication_Proceeds

Figure 3. Logical Relationship of this compound Resistance in Influenza A.

Amantadine in Neurodegenerative Diseases: A Technical Guide on Core Mechanisms and Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Amantadine, a drug with a multifaceted pharmacological profile, is well-established in the management of Parkinson's disease and was formerly used as an antiviral agent. Its unique mechanisms of action, primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a dopamine agonist, present a compelling case for its application in a broader range of neurodegenerative and neurological disorders. This technical guide provides an in-depth review of the preclinical and clinical evidence supporting the use of this compound in Traumatic Brain Injury (TBI), Multiple Sclerosis (MS), Huntington's Disease (HD), and Alzheimer's Disease (AD). We consolidate quantitative data from key clinical trials, detail experimental methodologies, and present signaling and workflow diagrams to offer a comprehensive resource for the scientific community.

Core Mechanisms of Action

This compound's therapeutic potential in neurodegeneration stems from several biological activities, primarily centered on the glutamatergic and dopaminergic systems, with emerging evidence of anti-inflammatory roles.

  • NMDA Receptor Antagonism: this compound is a weak, non-competitive antagonist of the NMDA receptor. It binds to the channel pore, blocking excessive influx of Ca2+, which is a key driver of excitotoxicity—a common pathological pathway in many neurodegenerative diseases[1][2]. Unlike other NMDA antagonists, this compound exhibits rapid kinetics, which may contribute to its favorable side-effect profile[3][4]. This action is believed to be central to its efficacy in reducing chorea in Huntington's disease and providing neuroprotection[5].

  • Dopaminergic Modulation: this compound enhances dopaminergic neurotransmission by promoting the release of dopamine from presynaptic terminals and inhibiting its reuptake[1]. This mechanism is crucial for its anti-parkinsonian effects and may contribute to improved arousal and cognitive function in patients recovering from TBI.

  • Anti-Inflammatory and Neuroprotective Effects: Recent studies have revealed that this compound can exert neuroprotective effects by modulating glial cell activity. It has been shown to inhibit the inflammatory activation of microglia, thereby reducing the production and release of pro-inflammatory mediators like TNF-α and nitric oxide[6][7][8]. Furthermore, this compound can induce the expression of Glial Cell-Derived Neurotrophic Factor (GDNF) in astrocytes, a potent survival factor for neurons[7][9].

Amantadine_MoA Figure 1: this compound's Multi-Target Mechanism of Action cluster_0 Glutamatergic Synapse cluster_1 Dopaminergic Synapse cluster_2 Glial Cell Modulation NMDA_R NMDA Receptor Excitotoxicity Excitotoxicity & Neuronal Damage NMDA_R->Excitotoxicity Leads to Glutamate Glutamate (Excessive) Glutamate->NMDA_R Activates Amantadine1 This compound Amantadine1->NMDA_R Blocks Dopamine_Release Dopamine Release Dopamine_Reuptake Dopamine Reuptake Amantadine2 This compound Amantadine2->Dopamine_Release Promotes Amantadine2->Dopamine_Reuptake Inhibits Microglia Activated Microglia Inflammation Pro-inflammatory Factors (TNF-α, NO) Microglia->Inflammation Astrocyte Astrocyte GDNF GDNF Release Astrocyte->GDNF Amantadine3 This compound Amantadine3->Microglia Inhibits Amantadine3->Astrocyte Promotes TBI_Trial_Workflow Figure 2: Workflow of the Giacino et al. (2012) TBI Trial Screening Screening (N=184 TBI Patients) 4-16 weeks post-injury Vegetative or Minimally Conscious State Randomization Randomization (Stratified) Screening->Randomization GroupA This compound Group (n=92) Randomization->GroupA GroupB Placebo Group (n=92) Randomization->GroupB Treatment 4-Week Treatment Period DRS Measured Weekly GroupA->Treatment GroupB->Treatment Washout 2-Week Washout Period DRS Measured Weekly Treatment->Washout Analysis Primary Analysis: Compare DRS Slopes (Weeks 1-4) Washout->Analysis

References

Amantadine: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amantadine is a synthetic adamantane derivative with a multifaceted pharmacological profile, initially developed as an antiviral agent for Influenza A and later serendipitously discovered to possess anti-parkinsonian properties.[1][2] Its therapeutic utility stems from distinct mechanisms of action that interfere with viral replication and modulate central nervous system neurotransmission. This technical guide provides an in-depth review of the pharmacokinetics and pharmacodynamics of this compound, intended for researchers, scientists, and drug development professionals. It summarizes quantitative data, details relevant experimental methodologies, and visualizes key pathways and processes.

Pharmacokinetics

The clinical efficacy and safety profile of this compound are directly influenced by its absorption, distribution, metabolism, and excretion (ADME) characteristics. The drug is well-absorbed orally and is eliminated primarily unchanged by the kidneys, making renal function a critical determinant of its clearance.[3]

Absorption

This compound is readily and well-absorbed from the gastrointestinal tract following oral administration.[4][5]

  • Bioavailability: The oral bioavailability of this compound is high, estimated to be between 86% and 90%.[1]

  • Time to Peak Plasma Concentration (Tmax): For immediate-release formulations, peak plasma concentrations are typically reached within 2 to 4 hours.[6] A study involving a single 100 mg dose in healthy adults reported a mean Tmax of 3.3 ± 1.5 hours.[7][8] Extended-release formulations are designed to slow the rate of absorption, with Tmax values extending to approximately 9-11 hours.[5]

Distribution

This compound is widely distributed throughout the body, a characteristic reflected by its large apparent volume of distribution.

  • Volume of Distribution (Vd): The Vd for this compound is approximately 3 to 8 L/kg, indicating extensive tissue distribution rather than confinement to the circulatory system.[4][9]

  • Plasma Protein Binding: Studies have shown that this compound is approximately 67% bound to human plasma proteins.[4][7] This binding is constant over a concentration range of 0.1 to 2.0 µg/mL.[4][10]

Metabolism

This compound undergoes minimal metabolism in humans.[1][4] A small fraction, approximately 5-15% of the administered dose, may be converted to an N-acetylated metabolite, but this is not a significant elimination pathway.[7]

Excretion

The primary route of elimination for this compound is renal excretion.

  • Renal Clearance: Over 90% of an oral dose is excreted unchanged in the urine through a combination of glomerular filtration and tubular secretion.[1][3][4] Because elimination is so heavily dependent on the kidneys, this compound can accumulate to toxic levels in patients with renal impairment.[3][11]

  • Half-Life (t½): In healthy adults with normal renal function, the elimination half-life ranges from 10 to 17 hours.[4][6] This is dramatically prolonged in patients with renal insufficiency. In one study, the half-life in subjects with normal renal function was approximately 12 hours, whereas in patients with severe renal impairment, it extended to as long as 33.8 days.[12][13] Consequently, dose adjustments are critical for this patient population.[11]

Summary of Pharmacokinetic Parameters

The following table summarizes key quantitative pharmacokinetic data for this compound.

ParameterValueCitation(s)
Oral Bioavailability 86 - 90%[1]
Time to Peak (Tmax) 2 - 4 hours (Immediate Release)[6]
Plasma Protein Binding ~67%[4][7][10]
Volume of Distribution (Vd) 3 - 8 L/kg[4][9]
Metabolism Minimal (~5-15% acetylated)[1][7]
Primary Excretion Route Renal (>90% unchanged in urine)[1][4]
Elimination Half-Life 10 - 17 hours (Normal Renal Function)[4][6]
Up to 8 days or more (End-Stage Renal Disease)[1][12]
Key Experimental Protocols

Protocol: Determination of Plasma Protein Binding via Ultrafiltration

The extent of this compound binding to plasma proteins is commonly determined using in vitro ultrafiltration techniques.[10]

  • Sample Preparation: this compound hydrochloride is added to pooled human plasma samples to achieve a range of clinically relevant concentrations (e.g., 100-2,000 ng/ml).

  • Ultrafiltration: The plasma samples are placed in ultrafiltration devices containing a semipermeable membrane with a specific molecular weight cutoff that retains proteins and protein-bound drugs but allows free (unbound) drug to pass through.

  • Centrifugation: The devices are centrifuged, forcing the plasma water and free drug across the membrane, separating it from the protein-rich retentate.

  • Quantification: The concentration of this compound in the resulting ultrafiltrate (representing the free drug fraction) and the initial plasma sample (representing the total drug concentration) is measured using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The percentage of protein-bound drug is calculated as: ((Total Concentration - Free Concentration) / Total Concentration) * 100.

G cluster_workflow Workflow: Plasma Protein Binding Determination start Human plasma spiked with this compound uf Ultrafiltration via Centrifugation start->uf separate Separation uf->separate quantify1 Quantify this compound (Free Drug) separate->quantify1 Ultrafiltrate quantify2 Quantify this compound (Bound Drug) separate->quantify2 Retentate calculate Calculate % Bound quantify1->calculate quantify2->calculate

Fig. 1: Experimental workflow for determining plasma protein binding.

Pharmacodynamics

The therapeutic effects of this compound are attributable to two distinct, unrelated mechanisms of action: inhibition of the influenza A virus M2 protein and modulation of central nervous system (CNS) neurotransmission, primarily involving the dopaminergic and glutamatergic systems.[1][4]

Antiviral Mechanism of Action

This compound's antiviral activity is specific to influenza A viruses and does not extend to influenza B, which lacks the drug's target protein.[7][14] The mechanism centers on the blockade of the M2 ion channel, a proton-selective channel essential for viral replication.[1][15]

  • Viral Entry: The influenza A virus enters the host cell via endocytosis, becoming enclosed within an endosome.

  • Acidification and Uncoating: As the endosome matures, its internal pH drops. This acidic environment activates the viral M2 proton channel, which pumps protons from the endosome into the interior of the virion.[16]

  • RNA Release: The acidification of the viral core is a critical step that facilitates the "uncoating" process—the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein (M1).

  • This compound's Role: this compound physically blocks the pore of the M2 ion channel, preventing the influx of protons into the virion.[1][17][18] This inhibition of acidification halts the uncoating process, trapping the viral genome within the endosome and preventing its release into the host cell cytoplasm for replication.[19]

G cluster_antiviral This compound's Antiviral Mechanism of Action Virus Influenza A Virus Endocytosis Endocytosis into Host Cell Virus->Endocytosis Endosome Virus in Endosome Endocytosis->Endosome M2_Channel M2 Proton Channel (on virus) Endosome->M2_Channel Uncoating Viral Uncoating (RNA Release) M2_Channel->Uncoating Proton influx H_ions H+ ions H_ions->M2_Channel pH drop activates Replication Viral Replication Uncoating->Replication This compound This compound This compound->M2_Channel BLOCKS

Fig. 2: Inhibition of Influenza A uncoating by this compound.
Anti-Parkinsonian Mechanism of Action

The mechanism underlying this compound's effectiveness in Parkinson's disease is complex and not fully elucidated, but it is primarily thought to involve the modulation of dopamine and glutamate neurotransmitter systems.[4][7]

  • Dopaminergic Effects: this compound enhances dopaminergic transmission through multiple actions. It has been shown to promote the release of dopamine from presynaptic nerve terminals and inhibit its reuptake from the synaptic cleft.[9][19][20] This increases the concentration and prolongs the action of dopamine in the synapse, helping to alleviate the motor symptoms of Parkinson's disease.[2]

  • NMDA Receptor Antagonism: this compound acts as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) type glutamate receptor.[7][21][22] Overactivity of the glutamatergic system is implicated in the pathophysiology of Parkinson's disease and in levodopa-induced dyskinesia. By blocking NMDA receptors, this compound can help normalize striatal output and reduce excitotoxicity, which is considered a key mechanism for its anti-dyskinetic effects.[2][6][23]

  • Other Actions: this compound also exhibits activity as a sigma-1 (σ1) receptor agonist and a negative allosteric modulator of certain nicotinic acetylcholine receptors.[1] The activation of σ1 receptors may contribute to its dopaminergic effects.[1] While it can produce anticholinergic-like side effects such as dry mouth and urinary retention, direct anticholinergic activity has not been demonstrated in animal studies.[7][11]

G cluster_pd This compound's Anti-Parkinsonian Mechanisms at the Synapse cluster_pre cluster_post Presynaptic Presynaptic Dopaminergic Neuron Postsynaptic Postsynaptic Neuron This compound This compound DopamineVesicle Dopamine Vesicles This compound->DopamineVesicle Enhances Release (+) DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Reuptake (-) NMDA_pre NMDA Receptor This compound->NMDA_pre Antagonizes (-) DopamineReceptor Dopamine Receptor DopamineVesicle->DopamineReceptor 1. Release DopamineReceptor->DAT 2. Reuptake

Fig. 3: Key synaptic actions of this compound in Parkinson's disease.
Key Experimental Protocols

Protocol: Measurement of Striatal Dopamine Release via In Vivo Microdialysis

The effect of this compound on dopamine release in the brain can be assessed using in vivo microdialysis in animal models.[24]

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into a target brain region, such as the striatum, of an anesthetized rat. The probe consists of a semipermeable membrane at its tip.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate.

  • Sample Collection: Neurotransmitters, including dopamine, diffuse from the extracellular fluid of the brain tissue across the probe's membrane and into the aCSF, which is collected as "dialysate" at regular intervals.

  • Baseline Measurement: Dialysate samples are collected for a period to establish a stable baseline level of extracellular dopamine.

  • Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).

  • Post-Treatment Collection: Dialysate collection continues after drug administration to measure changes in dopamine concentration over time.

  • Analysis: The concentration of dopamine in the dialysate samples is quantified using highly sensitive techniques like HPLC with electrochemical detection (HPLC-ED).

  • Data Interpretation: An increase in dopamine concentration in the dialysate following this compound administration indicates that the drug enhances dopamine release and/or blocks its reuptake.[24]

This compound possesses a unique and complex pharmacological profile. Its pharmacokinetic properties are characterized by good oral absorption, extensive distribution, minimal metabolism, and near-complete renal elimination of the parent drug. This renal dependence is a critical clinical consideration, necessitating dose adjustments in patients with impaired kidney function to avoid toxicity. The pharmacodynamic actions of this compound are bifurcated: its antiviral effect is mediated by a specific blockade of the influenza A M2 proton channel, while its anti-parkinsonian and anti-dyskinetic benefits arise from a combination of enhanced dopaminergic neurotransmission and non-competitive antagonism of NMDA receptors. A thorough understanding of these principles is essential for the safe and effective clinical use of this compound and for guiding future research into novel adamantane derivatives.

References

Methodological & Application

A Guide to Administering Amantadine in Clinical Trials for Dyskinesia

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Amantadine, initially developed as an antiviral agent, has found a significant role in the management of Parkinson's disease (PD), particularly in treating levodopa-induced dyskinesia (LID). Dyskinesias are involuntary, erratic, writhing movements of the face, arms, legs, or trunk that can be a debilitating side effect of long-term levodopa therapy.[1] The mechanism of action for this compound in reducing dyskinesia is primarily attributed to its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Over-activity of the glutamatergic system is believed to contribute to the development of dyskinesia, and by blocking NMDA receptors, this compound helps to normalize this pathway.[1] Additionally, this compound has been shown to influence dopaminergic systems by increasing dopamine release and inhibiting its reuptake, which may also contribute to its therapeutic effects.[3][4]

This document provides a comprehensive guide for the administration of this compound in clinical trials focused on dyskinesia, with detailed protocols and data presentation to aid researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Efficacy of this compound in Reducing Dyskinesia in Clinical Trials
Outcome MeasureThis compound EffectPlacebo EffectTreatment Differencep-valueCitation(s)
Dyskinesia Rating Scale (DRS) --SMD: -1.32<0.00001[5]
High Dosage-SMD: -1.50<0.0001[5]
Low Dosage-SMD: -0.740.02[5]
Unified Parkinson's Disease Rating Scale Part IV (UPDRS-IV) - Dyskinesia --SMD: -0.95<0.0001[5][6]
Rush Dyskinesia Rating Scale (RDRS) 64% of patients improved16% of patients improvedAdjusted Odds Ratio for improvement: 6.70.016[7]
Unified Parkinson's Disease Rating Scale Part IVa (UPDRS-IVa) - Dyskinesia Mean change: -1.83Mean change: 0.03Adjusted treatment effect: -2.02<0.001[7]
'OFF' Time Reduction --MD: -0.66 hours-[6]
Increase in 'ON' Time Without Dyskinesia Increase of 2.9 hours---[8]

SMD: Standardized Mean Difference; MD: Mean Difference.

Table 2: Common Adverse Events Associated with this compound in Dyskinesia Clinical Trials
Adverse EventThis compound Frequency (%)Placebo Frequency (%)Odds Ratio (OR)95% Confidence Interval (CI)Citation(s)
Any Adverse Event --3.302.29 to 4.74[9]
Visual Hallucinations 1334.972.52 to 9.81[9][10]
Dry Mouth 1616.562.73 to 15.73[9][10]
Peripheral Edema 1513.671.65 to 8.16[9][10]
Dizziness --3.301.61 to 6.74[9]
Constipation 1332.751.37 to 5.50[9][10]
Falls 137--[10]
Orthostatic Hypotension 131--[10]
Nausea 83--[10]
Urinary Tract Infection 85--[10]
Decreased Appetite 61--[10]

Experimental Protocols

Protocol 1: Participant Screening and Enrollment
  • Inclusion Criteria:

    • Diagnosis of idiopathic Parkinson's disease.

    • Presence of troublesome levodopa-induced dyskinesia.

    • Stable dose of levodopa and other anti-parkinsonian medications for at least 30 days prior to baseline.

    • Age between 30 and 85 years.

    • Willing and able to provide informed consent.

  • Exclusion Criteria:

    • Atypical parkinsonism.

    • Previous treatment with this compound within the last 30 days.

    • Severe cognitive impairment (e.g., Mini-Mental State Examination score < 24).

    • History of significant psychiatric disorders, including psychosis or recent suicidal ideation.

    • Severe renal impairment (e.g., creatinine clearance < 50 mL/min).

    • History of seizures.

    • Women who are pregnant, breastfeeding, or planning to become pregnant during the study.

Protocol 2: this compound Dosing and Administration

This protocol is a general guideline and should be adapted based on the specific formulation of this compound (immediate-release vs. extended-release) and the trial design.

  • Initiation and Titration:

    • Week 1: this compound 100 mg or 137 mg (for extended-release) once daily in the morning.

    • Week 2: Increase to 100 mg twice daily or 274 mg once daily.

    • Subsequent Weeks: The dose may be further titrated up to a maximum of 400 mg per day, divided into two doses, based on clinical response and tolerability.[3] For extended-release formulations, the maximum dose may vary.

  • Administration:

    • Immediate-release formulations are typically administered in the morning and early afternoon to minimize the risk of insomnia.

    • Extended-release capsules are often administered once daily at bedtime.

    • Patients should be instructed to swallow the capsules whole and not to crush or chew them.

  • Washout Period (for crossover trials):

    • A washout period of at least 15 days is recommended between treatment phases to minimize carryover effects.[7]

Protocol 3: Assessment of Dyskinesia using the Unified Dyskinesia Rating Scale (UDysRS)

The UDysRS is a comprehensive tool for evaluating the severity and impact of dyskinesia.[11] It consists of four parts:

  • Part I: Historical Perception of ON-Dyskinesia (Patient/Caregiver Interview)

    • The rater interviews the patient and/or caregiver about their experience with dyskinesia over the past week.

    • Questions focus on the timing, duration, and impact of dyskinesia on daily activities.

  • Part II: Historical Perception of OFF-Dystonia (Patient/Caregiver Interview)

    • Similar to Part I, this section assesses the patient's and caregiver's perception of "off" period dystonia over the past week.

  • Part III: Objective Impairment (Clinician-Rated)

    • The clinician observes the patient performing a series of standardized tasks (e.g., speaking, drinking, dressing, walking).

    • The severity of dyskinesia is rated for seven different body regions during these tasks.

  • Part IV: Objective Disability (Clinician-Rated)

    • The clinician rates the degree to which dyskinesia interferes with the patient's ability to perform the standardized tasks.

Administration Guidelines:

  • Training and Certification: Raters should complete a certified training program to ensure standardized administration and scoring of the UDysRS.[12]

  • Environment: The assessment should be conducted in a quiet, well-lit room with enough space for the patient to perform the required tasks.

  • Instructions: Clear and standardized instructions should be provided to the patient and caregiver for the historical parts of the scale. For the objective parts, the clinician should demonstrate the tasks if necessary.

  • Scoring: Each item is scored on a 5-point scale (0-4), with higher scores indicating greater severity or disability. The total score for each part and a total UDysRS score are calculated.

  • Timing: The UDysRS assessment should be performed at baseline and at specified follow-up visits throughout the clinical trial to track changes in dyskinesia.

Mandatory Visualization

Amantadine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Dopamine_release Dopamine Release Dopamine_synthesis->Dopamine_release Dopamine_Receptor Dopamine Receptor Dopamine_release->Dopamine_Receptor Activates Dopamine_reuptake Dopamine Reuptake NMDA_Receptor NMDA Receptor Calcium_influx Ca2+ Influx NMDA_Receptor->Calcium_influx Downstream_signaling Downstream Signaling Dopamine_Receptor->Downstream_signaling Glutamate Glutamate Glutamate->NMDA_Receptor Activates Calcium_influx->Downstream_signaling Dyskinesia_Modulation Dyskinesia_Modulation Downstream_signaling->Dyskinesia_Modulation Modulates Dyskinesia This compound This compound This compound->Dopamine_release Enhances This compound->Dopamine_reuptake Inhibits This compound->NMDA_Receptor Blocks

Caption: this compound's dual mechanism of action in modulating dyskinesia.

Clinical_Trial_Workflow Start Participant Screening Inclusion_Exclusion Inclusion/Exclusion Criteria Met? Start->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Yes Screen_Fail Screen Failure Inclusion_Exclusion->Screen_Fail No Baseline_Assessment Baseline Assessment (UDysRS, UPDRS, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Arm_A This compound Arm Randomization->Arm_A Arm_B Placebo Arm Randomization->Arm_B Titration Dose Titration Arm_A->Titration Arm_B->Titration Maintenance Maintenance Phase Titration->Maintenance Follow_up Follow-up Assessments Maintenance->Follow_up Follow_up->Maintenance Repeat at intervals End_of_Study End of Study/ Crossover Follow_up->End_of_Study

Caption: Workflow for an this compound clinical trial in dyskinesia.

References

Practical Application of Amantadine in Treating Levodopa-Induced Dyskinesia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levodopa-induced dyskinesia (LID) is a significant complication arising from the long-term treatment of Parkinson's disease (PD) with levodopa, the most effective symptomatic therapy for the condition. These involuntary movements can become disabling and substantially impact a patient's quality of life. Amantadine, initially developed as an antiviral agent, has been repurposed as an effective treatment for LID. Its mechanism of action is primarily attributed to its non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the glutamatergic signaling pathways implicated in the pathophysiology of LID. These application notes provide a comprehensive overview of the practical application of this compound for LID, including quantitative data from clinical trials, detailed experimental protocols for preclinical and clinical research, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation: Efficacy and Safety of this compound in Levodopa-Induced Dyskinesia

The following tables summarize the quantitative data from key clinical trials investigating the efficacy and safety of this compound in treating LID.

Table 1: Efficacy of this compound in Reducing Levodopa-Induced Dyskinesia

Trial/StudyThis compound FormulationDosePrimary Efficacy EndpointResults (this compound vs. Placebo)Citation(s)
EASE LID StudyExtended-Release (ADS-5102)274 mg/dayChange in Unified Dyskinesia Rating Scale (UDysRS) total score at week 12Significant reduction in UDysRS score[1]
EASED StudyExtended-Release (ADS-5102)260 mg, 340 mg, 420 mg/dayChange in UDysRS total score at week 827% reduction with 340 mg dose (p=0.005)[2]
Verhagen Metman et al. (1998)Immediate-Release300-400 mg/dayDyskinesia severity during levodopa infusion~60% reduction in dyskinesia[3]
Snow et al. (2000)Immediate-Release200 mg/dayTotal dyskinesia score~24% reduction in total dyskinesia score[1][3]
AMANDYSK TrialImmediate-ReleaseMean dose ~300 mg/dayWorsening of dyskinesia upon withdrawalSignificant worsening in placebo group upon withdrawal[1]

Table 2: Safety and Tolerability of this compound in Levodopa-Induced Dyskinesia

Common Adverse EventsExtended-Release FormulationImmediate-Release FormulationCitation(s)
HallucinationsReportedReported[1][3]
DizzinessReportedReported[3]
Dry MouthReportedReported[3]
Peripheral EdemaReportedReported[1]
ConstipationReportedReported[3]
NauseaNot specifiedReported[3]
ConfusionNot specifiedReported[3]

Experimental Protocols

Preclinical Research: Rodent Model of Levodopa-Induced Dyskinesia

Objective: To induce LID in a rodent model to evaluate the efficacy of this compound.

Model: Unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat or mouse model of Parkinson's disease.[4][5][6][7][8]

Methodology:

  • Animal Preparation:

    • House male Sprague-Dawley rats (200-250g) or C57BL/6 mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Acclimatize animals to the housing conditions for at least one week prior to surgery.

  • 6-OHDA Lesioning: [5][7]

    • Anesthetize the animal using isoflurane.

    • Secure the animal in a stereotaxic frame.

    • Inject 6-OHDA (e.g., 8 µg in 4 µl of saline with 0.02% ascorbic acid) into the medial forebrain bundle (MFB) of one hemisphere. The coordinates for injection will vary depending on the species and apparatus.

    • Allow the animals to recover for at least 2-3 weeks to ensure complete dopaminergic denervation.

  • Induction of Dyskinesia:

    • Administer a daily dose of levodopa (e.g., 6 mg/kg, s.c.) and a peripheral DOPA decarboxylase inhibitor (e.g., benserazide, 12 mg/kg, s.c.) for approximately 3 weeks.

  • Behavioral Assessment (Abnormal Involuntary Movements - AIMs): [9][10][11][12][13]

    • On testing days, administer levodopa/benserazide and observe the animals individually for abnormal involuntary movements.

    • Score the severity of axial, limb, and orolingual (ALO) AIMs at regular intervals (e.g., every 20 minutes for 3-4 hours) using a validated rating scale. The scale typically ranges from 0 (absent) to 4 (continuous, severe).

  • This compound Treatment:

    • Once stable dyskinesia is established, administer this compound (e.g., 10-40 mg/kg, i.p.) or vehicle prior to levodopa administration.

    • Score AIMs as described above to assess the effect of this compound on dyskinesia severity.

Clinical Trial Protocol: this compound for Levodopa-Induced Dyskinesia

Objective: To evaluate the efficacy and safety of this compound in patients with Parkinson's disease and LID.

Study Design: A randomized, double-blind, placebo-controlled, crossover trial.[3][14][15]

Participant Population:

  • Inclusion Criteria: [1][2][3][16][17]

    • Diagnosis of idiopathic Parkinson's disease.

    • Presence of troublesome peak-dose LID.

    • Stable dose of levodopa and other anti-parkinsonian medications for at least one month prior to the study.

    • Hoehn and Yahr stage 2-4.

  • Exclusion Criteria: [16][17]

    • Previous treatment with this compound.

    • Significant cognitive impairment (e.g., Mini-Mental State Examination score < 24).

    • Severe renal impairment.

    • History of psychosis or hallucinations.

Intervention:

  • Treatment Periods: Two treatment periods of a specified duration (e.g., 4 weeks), separated by a washout period (e.g., 2 weeks).

  • Randomization: Patients are randomly assigned to receive either this compound or placebo in the first treatment period and then crossover to the other treatment in the second period.

  • Dosing:

    • Immediate-Release: Start with 100 mg/day and titrate up to a target dose of 300-400 mg/day in divided doses, as tolerated.[3][15][18][19]

    • Extended-Release: A once-daily dose, typically 274 mg, administered at bedtime.[1][2]

Assessments:

  • Primary Outcome Measure: Change in the Unified Dyskinesia Rating Scale (UDysRS) total score from baseline to the end of each treatment period.[20][21][22][23][24] The UDysRS is a comprehensive scale that assesses the patient's perception of the impact of dyskinesia on daily activities and a clinician's objective rating of dyskinesia severity.

  • Secondary Outcome Measures:

    • Patient diaries to record "on" time with and without troublesome dyskinesia, and "off" time.

    • Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor examination).

    • Safety and tolerability assessments, including monitoring for adverse events.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Levodopa-Induced Dyskinesia and this compound's Mechanism of Action

The development of LID is associated with complex changes in the basal ganglia circuitry, particularly involving the sensitization of the direct pathway striatal projection neurons. This is driven by the pulsatile stimulation of dopamine D1 receptors by exogenous levodopa and aberrant glutamatergic signaling. This compound's therapeutic effect is mediated by its antagonism of NMDA receptors, which reduces the excessive glutamatergic drive.[25][26][27][28][29][30][31][32][33]

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Striatal Neuron Glutamatergic Neuron Glutamatergic Neuron NMDA Receptor NMDA Receptor Glutamatergic Neuron->NMDA Receptor Glutamate Dopaminergic Neuron Dopaminergic Neuron D1 Receptor D1 Receptor Dopaminergic Neuron->D1 Receptor Levodopa (Dopamine) Downstream Signaling Downstream Signaling NMDA Receptor->Downstream Signaling Ca2+ influx D1 Receptor->Downstream Signaling cAMP pathway Dyskinesia Dyskinesia Downstream Signaling->Dyskinesia This compound This compound This compound->NMDA Receptor Blocks G A Rodent Model Selection (Rat or Mouse) B Unilateral 6-OHDA Lesioning in Medial Forebrain Bundle A->B C Post-Lesion Recovery (2-3 weeks) B->C D Chronic Levodopa Administration to Induce Dyskinesia C->D E Baseline AIMs Assessment D->E F Randomization to Treatment Groups (this compound vs. Vehicle) E->F G This compound/Vehicle Administration F->G H Levodopa Administration G->H I Post-Treatment AIMs Assessment H->I J Data Analysis and Comparison I->J G Start Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (UDysRS, UPDRS, Diaries) Start->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Period 1: This compound Randomization->GroupA Group A GroupB Treatment Period 1: Placebo Randomization->GroupB Group B Washout Washout Period GroupA->Washout GroupB->Washout GroupA2 Treatment Period 2: Placebo Washout->GroupA2 GroupB2 Treatment Period 2: This compound Washout->GroupB2 EndA End of Study Assessment (Group A) GroupA2->EndA EndB End of Study Assessment (Group B) GroupB2->EndB Analysis Data Analysis EndA->Analysis EndB->Analysis

References

Research application of Amantadine in studying dopamine release mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amantadine, a compound initially developed as an antiviral agent, has found significant application in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2][3] Its therapeutic efficacy is largely attributed to its complex and multifaceted interaction with the central nervous system, particularly its ability to modulate dopaminergic neurotransmission.[2][3] This has made this compound a valuable pharmacological tool for researchers investigating the intricate mechanisms of dopamine (DA) release, reuptake, and signaling. This document provides detailed application notes and experimental protocols for utilizing this compound to study these fundamental neurobiological processes.

This compound's mechanism of action is not attributed to a single pathway but rather a combination of effects. It is known to be a weak non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a role in modulating dopamine release.[2][3][4][5][6] Furthermore, studies have demonstrated that this compound can increase the presynaptic release of dopamine and inhibit its reuptake, thereby increasing the concentration of dopamine in the synaptic cleft.[2][3][5][7] Some evidence also points to its interaction with sigma-1 receptors, which may further contribute to its dopaminergic effects.[4]

These diverse pharmacological properties allow researchers to use this compound to probe various aspects of dopamine dynamics. For instance, its NMDA receptor antagonism can be leveraged to study the glutamatergic regulation of dopamine release, while its effects on dopamine release and reuptake provide a means to investigate the function of the dopamine transporter (DAT) and the presynaptic machinery.

Data Presentation

The following tables summarize quantitative data from key studies investigating the effects of this compound on dopamine neurotransmission.

Table 1: Effect of this compound on Extracellular Dopamine Levels (Microdialysis Studies)

Animal ModelBrain RegionThis compound Concentration/DosePerfusion/Administration Details% Increase in Extracellular DA (Mean ± SEM)Reference
RatStriatum1 mMLocal application through dialysis membrane for 40 minSignificantly increased[5]
6-OHDA-lesioned RatStriatum30 mg/kgPretreatment before L-DOPA administration250% of control (without this compound)[8]

Table 2: Effect of this compound on Dopamine Neuron Function and Survival (In Vitro Studies)

Cell Culture ModelToxin/StimulusThis compound ConcentrationOutcome MeasureResultReference
Rat midbrain neuron-glia culturesMPP+ (7 days)20 µM[³H]DA uptakeSignificantly reduced MPP+-induced neurotoxicity
Rat midbrain neuron-glia culturesMPP+ (7 days)30 µM[³H]DA uptakeSignificantly reduced MPP+-induced neurotoxicity
Rat midbrain neuron-glia culturesLPS (7 days)10-30 µMNumber of TH+ neuronsSignificantly increased compared to LPS alone

Table 3: Effect of this compound on Dopamine Release and Reuptake (Fast-Scan Cyclic Voltammetry)

Animal ModelBrain RegionThis compound AdministrationKey FindingsReference
Rat (Fluid Percussion Injury)StriatumChronic infusion (3.6mg/kg/hour)Reversed dopamine-release deficits; Dopamine reuptake rate (tau value) became closer to control[9][10]
RatStriatumTreatmentIncreased dopamine release probability (effect suppressed by MK-801)[10]

Experimental Protocols

Protocol 1: In Vivo Microdialysis to Measure Extracellular Dopamine

This protocol is designed to measure changes in extracellular dopamine levels in the striatum of freely moving rats following the administration of this compound.

Materials:

  • Male Wistar rats (250-300g)

  • This compound hydrochloride

  • Sterile saline solution (0.9%)

  • Microdialysis probes (e.g., CMA 12)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the striatum (coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm).

    • Secure the guide cannula to the skull with dental cement.

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 2 hours to obtain a stable baseline of dopamine levels.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound (e.g., intraperitoneally or through the microdialysis probe for local application). A study investigating the mechanism of this compound used a local application of 1 mM for 40 minutes through the dialysis membrane.[5]

    • Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for dopamine content using HPLC with electrochemical detection.

    • Quantify the dopamine concentration in each sample and express the results as a percentage of the baseline levels.

Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV) to Measure Real-Time Dopamine Release and Reuptake

This protocol allows for the real-time measurement of electrically evoked dopamine release and reuptake in brain slices, enabling the investigation of this compound's effects on these processes.

Materials:

  • Male Sprague-Dawley rats (P21-P35)

  • This compound hydrochloride

  • Artificial cerebrospinal fluid (aCSF)

  • Vibratome or tissue chopper

  • Carbon-fiber microelectrodes

  • Bipolar stimulating electrode

  • FSCV recording system (e.g., Millar, Dagan, or custom-built)

  • Data acquisition and analysis software

Procedure:

  • Brain Slice Preparation:

    • Rapidly decapitate the rat and dissect the brain in ice-cold aCSF.

    • Prepare coronal or sagittal brain slices (e.g., 300 µm thick) containing the striatum using a vibratome.

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • FSCV Recording:

    • Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at 32-34°C.

    • Position a carbon-fiber microelectrode approximately 100 µm deep into the striatum.

    • Place a bipolar stimulating electrode near the recording electrode.

    • Apply a triangular voltage waveform (-0.4 V to +1.2 V and back to -0.4 V at 400 V/s) to the carbon-fiber electrode every 100 ms.

    • Apply a single electrical pulse (e.g., 1 ms, 0.1-1.0 mA) through the stimulating electrode to evoke dopamine release.

    • Record the resulting current, which is proportional to the dopamine concentration.

  • This compound Application and Data Analysis:

    • Establish a stable baseline of evoked dopamine release.

    • Bath-apply this compound at the desired concentration.

    • Record the changes in the amplitude and kinetics of the dopamine signal.

    • Analyze the data to determine the effects of this compound on the amount of dopamine released and the rate of dopamine reuptake (often quantified by the decay time constant, tau). A study investigating this compound's effect on dopamine release in rats with fluid percussion injury used a chronic subcutaneous infusion of 3.6 mg/kg/hour.[9][10]

Signaling Pathways and Experimental Workflows

Amantadine_Dopamine_Signaling cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits DA_release Dopamine Release This compound->DA_release Enhances NMDA_R NMDA Receptor This compound->NMDA_R Antagonizes Vesicles Dopamine Vesicles Vesicles->DA_release Exocytosis DA_synapse Dopamine DA_release->DA_synapse DA_synapse->DAT Reuptake DA_R Dopamine Receptors DA_synapse->DA_R Postsynaptic_Effect Postsynaptic Signaling DA_R->Postsynaptic_Effect

Caption: this compound's multifaceted mechanism of action on the dopamine synapse.

Microdialysis_Workflow start Start surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery Animal Recovery (≥ 48 hours) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion stabilization Stabilization Period (≥ 2 hours) probe_insertion->stabilization baseline Collect Baseline Dialysate Samples stabilization->baseline treatment Administer this compound baseline->treatment post_treatment Collect Post-Treatment Dialysate Samples treatment->post_treatment analysis HPLC-ED Analysis of Dopamine post_treatment->analysis end End analysis->end

Caption: Experimental workflow for in vivo microdialysis.

FSCV_Workflow start Start slice_prep Prepare Brain Slices start->slice_prep recovery Slice Recovery (≥ 1 hour) slice_prep->recovery recording_setup Transfer Slice to Recording Chamber recovery->recording_setup electrode_placement Position Electrodes (Recording & Stimulating) recording_setup->electrode_placement baseline_recording Record Baseline Evoked Dopamine Release electrode_placement->baseline_recording amantadine_app Bath Apply this compound baseline_recording->amantadine_app post_amantadine_recording Record Changes in Dopamine Signal amantadine_app->post_amantadine_recording data_analysis Analyze Release and Reuptake Kinetics post_amantadine_recording->data_analysis end End data_analysis->end

Caption: Experimental workflow for Fast-Scan Cyclic Voltammetry.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Amantadine Resistance in Influenza A Viruses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to overcome amantadine resistance in influenza A viruses.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in influenza A viruses?

This compound and its derivative, rimantadine, target the M2 proton channel of the influenza A virus.[1][2] This channel is a tetrameric protein essential for viral replication; it facilitates the uncoating of the virus within the host cell by allowing protons to enter the virion.[3][4][5] this compound blocks this channel, preventing viral uncoating.[1] Resistance to this compound arises from specific amino acid substitutions within the transmembrane domain of the M2 protein.[6][7][8] These mutations alter the drug-binding site, reducing the efficacy of this compound.[1]

Q2: Which are the most common this compound-resistant mutations in the M2 protein?

The most prevalent this compound-resistant mutation is S31N (a serine to asparagine substitution at position 31).[1][9][10] This single mutation is found in the vast majority of currently circulating influenza A strains.[9][10] Other common mutations that confer resistance include V27A (valine to alanine at position 27) and L26F (leucine to phenylalanine at position 26).[11][12]

Q3: Are there any new antiviral agents that are effective against this compound-resistant influenza A strains?

Yes, research is ongoing to develop next-generation M2 inhibitors that can effectively target this compound-resistant strains, including the prevalent S31N mutant.[9] For example, benzyl-substituted this compound derivatives have shown promise as dual inhibitors of both wild-type and S31N M2 channels.[9] Additionally, other novel compounds are being investigated that bind to different sites or have different mechanisms of action.

Q4: What alternative strategies exist to combat this compound-resistant influenza A viruses?

Besides developing new M2 inhibitors, several other strategies are being explored:

  • Combination Therapy: Using this compound in combination with other antiviral drugs that have different targets, such as the neuraminidase inhibitor oseltamivir and the broad-spectrum antiviral ribavirin.[13][14][15] This triple-combination antiviral drug (TCAD) regimen has shown synergistic effects against both susceptible and this compound-resistant strains in preclinical studies.[14][15]

  • Targeting Other Viral Proteins: Developing inhibitors that target other essential viral proteins, such as the viral polymerase or hemagglutinin.[16]

  • Broad-Spectrum Antivirals: Investigating broad-spectrum antiviral agents that are less susceptible to resistance development.

Troubleshooting Guides

Problem: My experimental results show high variability in this compound IC50 values for the same viral strain.

  • Possible Cause 1: Inconsistent viral titer.

    • Solution: Ensure that the viral stock is properly tittered before each experiment and that the same multiplicity of infection (MOI) is used across all replicates and experiments.

  • Possible Cause 2: Cell culture conditions.

    • Solution: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Variations in cell health can affect viral replication and drug susceptibility.

  • Possible Cause 3: Drug stability.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. This compound stability can be affected by storage conditions and freeze-thaw cycles.

Problem: I am unable to express functional M2 proton channels in Xenopus oocytes for electrophysiological measurements.

  • Possible Cause 1: Poor quality cRNA.

    • Solution: Verify the integrity and concentration of your cRNA using gel electrophoresis and spectrophotometry before injection into oocytes. Use freshly prepared cRNA for optimal expression.

  • Possible Cause 2: Oocyte health.

    • Solution: Use healthy, stage V-VI oocytes. After injection, maintain the oocytes in a suitable incubation medium at the appropriate temperature and monitor their health daily.

  • Possible Cause 3: Incorrect construct design.

    • Solution: Ensure that your M2 gene is correctly cloned into an appropriate expression vector for oocytes. Verify the sequence to confirm the absence of mutations that could affect protein expression or function.

Problem: My plaque reduction assay is not yielding clear plaques, making it difficult to determine this compound susceptibility.

  • Possible Cause 1: Suboptimal viral inoculum.

    • Solution: Optimize the concentration of the virus used for infection. Too high of a concentration can lead to confluent lysis, while too low of a concentration may not produce visible plaques.

  • Possible Cause 2: Issues with the overlay medium.

    • Solution: The composition of the overlay medium (e.g., agar or methylcellulose concentration, presence of necessary supplements like trypsin) is critical. Ensure it is prepared correctly to allow for viral spread and plaque formation while maintaining cell health.

  • Possible Cause 3: Incubation time.

    • Solution: The incubation time required for plaque formation can vary between different viral strains and cell lines. Optimize the incubation period to allow for the development of clear, countable plaques.

Experimental Protocols

Plaque Reduction Assay for this compound Susceptibility

This assay determines the concentration of this compound required to inhibit the formation of viral plaques by 50% (IC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock (known titer)

  • This compound hydrochloride

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • Overlay medium (e.g., containing agarose or Avicel)

  • Crystal violet staining solution

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

  • Infect the cells with a dilution of influenza A virus that will produce 50-100 plaques per well for 1 hour at 37°C.

  • Remove the viral inoculum and wash the cells with PBS.

  • Add the overlay medium containing the different concentrations of this compound to the respective wells.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

  • Fix the cells with 10% formalin and stain with 0.1% crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each this compound concentration compared to the no-drug control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Two-Electrode Voltage Clamp (TEVC) for M2 Channel Activity

This electrophysiological technique measures the ion channel activity of the M2 protein expressed in Xenopus laevis oocytes and the effect of inhibitors.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the M2 protein

  • Microinjection setup

  • TEVC amplifier and data acquisition system

  • Barth's solution (at different pH values)

  • This compound solution

Procedure:

  • Inject the M2 cRNA into stage V-VI Xenopus oocytes.

  • Incubate the oocytes for 2-4 days to allow for protein expression.

  • Place an oocyte in the recording chamber and perfuse with Barth's solution at a neutral pH (e.g., 7.4).

  • Impale the oocyte with two electrodes (voltage and current).

  • Clamp the oocyte membrane potential at a holding potential (e.g., -30 mV).

  • To activate the M2 channel, switch the perfusion to a low pH Barth's solution (e.g., pH 5.5) and record the inward current.[17]

  • To test for inhibition, apply the this compound solution in the low pH buffer and record the change in current.[17]

  • Wash out the drug and observe the recovery of the current.

  • Analyze the recorded currents to determine the extent of inhibition.

Data Presentation

Table 1: this compound IC50 Values for Wild-Type and Mutant Influenza A Viruses

Influenza A Strain/M2 MutantThis compound IC50 (µM)Fold Resistance (relative to WT)Reference
Wild-Type (WT)~0.31[18]
L26F>30>100[19]
V27A>50>167[19]
A30T>50>167[19]
S31N>10>33[18][20]
G34E>50>167[19]
V27A/S31N>30>100[19]

Note: IC50 values can vary depending on the specific viral strain and the assay conditions used.

Table 2: Efficacy of Combination Therapy against this compound-Resistant Influenza A

Treatment RegimenVirus StrainSurvival Rate (%) in MiceReference
This compoundThis compound-sensitive H5N1<40[21]
OseltamivirThis compound-sensitive H5N1~50[21]
This compound + OseltamivirThis compound-sensitive H5N190[21]
TCAD (this compound + Oseltamivir + Ribavirin)This compound-resistant 2009 H1N1>90[14]
Oseltamivir + RibavirinThis compound-resistant 2009 H1N1~60[14]
This compoundThis compound-resistant 2009 H1N10[14]

Visualizations

M2_Proton_Channel_Function cluster_virus Influenza Virion Interior (pH ~7) cluster_endosome Host Cell Endosome (Acidifying) M1 M1 Matrix Protein RNP vRNP M1->RNP bound M1->RNP dissociates Uncoating Viral Uncoating (RNP Release) RNP->Uncoating H_in H+ M2_channel M2 Proton Channel (Tetramer) H_in->M2_channel Low pH activation M2_channel->M1 Proton Influx This compound This compound This compound->M2_channel blocks channel

Caption: Function of the M2 proton channel and inhibition by this compound.

Experimental_Workflow_Plaque_Assay start Start: Confluent MDCK Cells infect Infect with Influenza A Virus start->infect overlay Add Overlay with Serial Dilutions of this compound infect->overlay incubate Incubate (2-3 days) overlay->incubate fix_stain Fix and Stain with Crystal Violet incubate->fix_stain count Count Plaques fix_stain->count analyze Calculate IC50 count->analyze

Caption: Workflow for the plaque reduction assay.

Overcoming_Resistance_Strategies root This compound Resistance (M2 Mutations) strategy1 Develop Novel M2 Inhibitors root->strategy1 strategy2 Combination Therapy root->strategy2 strategy3 Target Other Viral Proteins root->strategy3 details1 e.g., Benzyl-substituted This compound derivatives strategy1->details1 details2 e.g., this compound + Oseltamivir + Ribavirin (TCAD) strategy2->details2 details3 e.g., Polymerase inhibitors, Hemagglutinin inhibitors strategy3->details3

Caption: Strategies to overcome this compound resistance.

References

Technical Support Center: Process Improvement for the Industrial Synthesis of Amantadine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of Amantadine. The information is presented in a practical question-and-answer format to directly address specific issues that may be encountered during experimentation and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for industrial-scale production of this compound?

A1: The main industrial synthesis routes for this compound hydrochloride start from either adamantane or 1-bromoadamantane. Key methods include the Ritter reaction and direct amination.[1] Historically, these processes involved multiple steps, hazardous reagents like fuming nitric or sulfuric acid, and often resulted in low overall yields.[2] Recent process improvements have focused on developing more efficient, cost-effective, and environmentally friendly methods, such as one-pot syntheses and microwave-assisted reactions.[3]

Q2: How can the overall yield of this compound synthesis be improved?

A2: Improving the overall yield of this compound synthesis can be achieved through several strategies:

  • Optimizing Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and reactant concentrations is crucial.[4] For instance, in the synthesis from 1-bromoadamantane and formamide, optimizing the molar ratio of reactants and the reaction temperature to 85°C significantly increases the yield of the intermediate, N-(1-adamantyl)-formamide.[5]

  • Catalyst Selection: The use of phase transfer catalysts, such as Tetrabutylammonium iodide (TBAI), has been shown to enhance reaction rates and yields in the synthesis from 1-bromoadamantane.[1]

  • Adopting Newer Methodologies: Two-step procedures have been developed that demonstrate higher overall yields compared to older, multi-step methods. For example, a two-step synthesis from adamantane via N-(1-adamantyl)acetamide has reported an improved overall yield of 67%.[6] Another two-step process starting from 1-bromoadamantane via N-(1-adamantyl)-formamide has achieved an overall yield of 88%.[7]

  • Microwave-Assisted Synthesis: The application of microwave radiation can shorten reaction times and improve yields. A microwave-assisted method for the synthesis of N-(1-adamantyl)acetamide from adamantane has been reported to be efficient.[3]

Q3: What are some of the key safety and environmental concerns associated with this compound synthesis, and how can they be mitigated?

A3: Traditional synthesis methods for this compound have raised several safety and environmental concerns, including:

  • Use of Hazardous Reagents: Older protocols often employed hazardous materials such as liquid bromine, fuming nitric acid, and fuming sulfuric acid.[2][8]

  • High Reaction Temperatures: Some methods required elevated temperatures (e.g., 175°C or higher), which increases energy consumption and poses safety risks on an industrial scale.[1]

  • Use of Toxic Solvents: Solvents like diphenyl ether have been used, which are costly and can have long-term environmental and health impacts.[1]

Mitigation strategies and process improvements include:

  • Replacing Hazardous Reagents: Newer methods avoid the use of liquid bromine and fuming acids.[2][8]

  • Milder Reaction Conditions: Recent protocols operate at significantly lower temperatures, for example, 65°C in a one-pot synthesis using methanol.[1]

  • Using Greener Solvents: Substituting hazardous solvents with more environmentally friendly alternatives like methanol has been successfully demonstrated.[1]

  • Reducing the Number of Steps: One-pot and two-step syntheses reduce waste generation and energy consumption.[7][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in the Amination Step - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst or lack of a catalyst. - Side reactions.- Increase reaction time or temperature, monitoring the reaction progress by TLC or HPLC. - Optimize the reaction temperature; for example, a one-pot process from 1-bromoadamantane and urea in methanol shows a high yield at 65°C.[1] - Introduce a phase transfer catalyst like TBAI to improve the reaction rate and selectivity.[1] - Ensure an inert atmosphere if side oxidations are possible.
Formation of Impurities - Presence of unreacted starting materials. - Formation of byproducts due to high reaction temperatures or incorrect stoichiometry. - Degradation of the product.- Monitor the reaction to ensure complete conversion of starting materials. - Optimize the molar ratios of reactants. - Lower the reaction temperature to minimize the formation of thermal byproducts.[1] - Utilize purification methods such as recrystallization or column chromatography.
Difficulty in Product Isolation and Purification - Product is highly soluble in the reaction solvent. - Presence of impurities with similar physical properties to the product. - Formation of emulsions during extraction.- After converting this compound base to its hydrochloride salt, use a suitable anti-solvent like acetone to precipitate the product.[7] - For N-(1-adamantyl)-formamide intermediate, precipitation in ice-cold water is an effective isolation method.[5] - To break emulsions during workup, consider adding a saturated brine solution.
Inconsistent Product Quality (e.g., Purity, Color) - Inconsistent quality of raw materials. - Variations in reaction conditions between batches. - Inefficient purification.- Ensure the purity of starting materials (adamantane, 1-bromoadamantane) before use. - Implement strict process controls to maintain consistent reaction parameters. - Optimize the recrystallization solvent and procedure to effectively remove impurities.

Data on this compound Synthesis Processes

Table 1: Comparison of Different this compound Synthesis Protocols

Starting Material Key Reagents/Method Number of Steps Overall Yield (%) Key Advantages Reference
AdamantaneRitter Reaction (HNO₃, CH₃CN), then hydrolysis (KOH, propylene glycol)267Avoids liquid bromine and fuming nitric acid; milder reaction conditions.[2]
1-BromoadamantaneDirect amination with urea in diphenyl ether181One-step process.[1]
1-BromoadamantaneOne-pot with urea, methanol, and TBAI catalyst196.08High yield, lower temperature (65°C), eco-friendly solvent (methanol).[1]
AdamantaneRitter-type reaction (HNO₃, CH₃CN) with microwave assistance, then hydrolysis271Shorter reaction time, energy-saving.[3]
1-BromoadamantaneReaction with formamide (H₂SO₄), then hydrolysis (HCl)288High overall yield, avoids hazardous reagents, one-pot potential.[5][7]

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound Hydrochloride from 1-Bromoadamantane

This protocol is based on an efficient and sustainable one-pot process.[1]

Materials:

  • 1-Bromoadamantane

  • Urea

  • Tetrabutylammonium iodide (TBAI)

  • Methanol (MeOH)

  • 5N Hydrochloric Acid (HCl)

  • Sodium Carbonate

Procedure:

  • In a round-bottom flask, combine 1-bromoadamantane (46 mmol), urea (138 mmol), TBAI (2.17 mol%), and methanol.

  • Heat the mixture to 65°C and maintain for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 5N HCl to the reaction mixture to facilitate in situ salt formation.

  • Isolate the precipitated this compound hydrochloride by filtration.

  • The crude product can be further purified by recrystallization if necessary.

Protocol 2: Two-Step Synthesis of this compound Hydrochloride from 1-Bromoadamantane via N-(1-adamantyl)-formamide

This protocol describes a high-yield, two-step synthesis that can be performed in one pot.[5]

Step 1: Synthesis of N-(1-adamantyl)-formamide

  • Add 1-bromoadamantane (0.3 mol) to formamide (2.7 mol) at 75°C with stirring.

  • Slowly add 96% sulfuric acid (1.65 mol) dropwise to the mixture.

  • Heat the reaction mixture to 85°C and maintain for 5.5 hours, or until TLC indicates the disappearance of 1-bromoadamantane.

  • Cool the reaction mixture to room temperature and then slowly pour it into ice-cold water (350 mL).

  • Stir the resulting suspension at 0–5°C for 1 hour.

  • Filter the white precipitate of N-(1-adamantyl)-formamide and wash with cold water.

Step 2: Hydrolysis to this compound Hydrochloride

  • To the crude N-(1-adamantyl)-formamide (0.3 mol), add a 19.46% aqueous solution of HCl (1.05 mol).

  • Heat the mixture to reflux and maintain for 1 hour, or until the disappearance of the starting material is confirmed by TLC.

  • Cool the reaction mixture and extract with dichloromethane (100 mL) to remove any non-polar impurities.

  • Separate the aqueous layer and evaporate the solvent under vacuum to yield a white solid.

  • Add acetone to the solid, stir at 50°C for 1 hour, and then cool to 0–5°C for 1 hour to complete precipitation.

  • Filter the white solid, wash with cold acetone, and dry under vacuum to obtain this compound hydrochloride.

Visualizations

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product Adamantane Adamantane Acetamido N-(1-adamantyl)acetamide Adamantane->Acetamido Ritter Reaction (HNO3, CH3CN) Bromoadamantane 1-Bromoadamantane Formamido N-(1-adamantyl)formamide Bromoadamantane->Formamido Reaction with Formamide (H2SO4) AmantadineHCl This compound HCl Bromoadamantane->AmantadineHCl Direct Amination (Urea, MeOH, TBAI) Acetamido->AmantadineHCl Hydrolysis (KOH or NaOH) Formamido->AmantadineHCl Hydrolysis (aq. HCl)

Caption: Key synthetic pathways to this compound HCl.

G cluster_troubleshooting Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckReaction Reaction Incomplete? Start->CheckReaction CheckTemp Temperature Optimal? CheckReaction->CheckTemp No IncreaseTime Increase Reaction Time/ Monitor by TLC/HPLC CheckReaction->IncreaseTime Yes CheckCatalyst Catalyst Effective? CheckTemp->CheckCatalyst Yes OptimizeTemp Adjust Temperature CheckTemp->OptimizeTemp No CheckPurity Impurity Formation? CheckCatalyst->CheckPurity Yes AddCatalyst Introduce/Change Catalyst (e.g., TBAI) CheckCatalyst->AddCatalyst No OptimizePurification Optimize Purification/ Recrystallization CheckPurity->OptimizePurification Yes End Yield Improved CheckPurity->End No IncreaseTime->End OptimizeTemp->End AddCatalyst->End OptimizePurification->End

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Refining Experimental Design for Studying Amantadine's Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments to study the neuroprotective effects of Amantadine.

Frequently Asked Questions (FAQs)

Q1: What is the primary neuroprotective mechanism of this compound that we should focus on?

A1: Current research points to a dual mechanism of action for this compound's neuroprotective effects. It is not solely reliant on its weak antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] A significant component of its neuroprotective capacity stems from its ability to modulate glial cells. Specifically, this compound has been shown to reduce the activation of microglia, thereby decreasing the release of pro-inflammatory factors, and to induce the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in astrocytes.[1][2] Therefore, experimental designs should aim to investigate both anti-inflammatory and neurotrophic pathways.

Q2: What are the recommended in vitro models to study this compound's neuroprotective effects?

A2: The choice of in vitro model is critical and depends on the specific aspect of neuroprotection being investigated. Here are a few recommended models:

  • Primary Neuron-Glia Co-cultures: This model is physiologically relevant as it contains neurons, astrocytes, and microglia, allowing for the study of intercellular signaling.[1]

  • Neuron-Enriched Cultures: These are useful for investigating the direct effects of this compound on neurons, with minimal influence from glial cells.[1]

  • Microglia-Depleted Cultures (Neuron-Astrocyte Co-cultures): This model is ideal for specifically studying the role of astrocytes in this compound-mediated neuroprotection, particularly the induction of GDNF.[4]

  • Reconstituted Neuron-Microglia Cultures: These cultures allow for the specific investigation of this compound's effects on microglia-mediated neurotoxicity.[1][4]

Q3: What is a typical effective concentration range for this compound in in vitro studies?

A3: Based on published studies, the neuroprotective effects of this compound in in vitro models of Parkinson's disease are often observed at concentrations between 10 µM and 30 µM.[1][5] However, it is crucial to perform a dose-response study for your specific cell system and neurotoxic insult to determine the optimal concentration.[6] Some studies have shown a bell-shaped dose-response curve, where higher concentrations may not yield better protective effects.[7]

Troubleshooting Guides

MTT Assay for Cell Viability
Issue Potential Cause(s) Recommended Solution(s)
Low Absorbance Readings - Insufficient cell number. - Low metabolic activity of cells. - MTT reagent is old or degraded. - Incomplete solubilization of formazan crystals. - Cells detached during media removal.[8]- Optimize cell seeding density.[9] - Ensure cells are healthy and in the logarithmic growth phase. - Use fresh, properly stored MTT solution. - Ensure complete dissolution of formazan crystals by thorough mixing and appropriate solvent (e.g., DMSO, isopropanol).[9] - Be gentle during aspiration steps.[8]
High Background Absorbance - Contamination of culture medium with reducing agents (e.g., phenol red). - Microbial contamination of the culture. - Test compound interferes with the assay.- Use phenol red-free medium or a medium-only control to subtract background. - Check cultures for contamination. - Include a control with the test compound in cell-free medium to check for direct reduction of MTT.
High Variability Between Replicates - Uneven cell seeding.[10] - "Edge effect" in 96-well plates.[10] - Inconsistent incubation times. - Bubbles in wells.- Ensure a homogenous cell suspension before and during seeding.[10] - Avoid using the outer wells of the plate or fill them with sterile PBS or media.[10] - Standardize all incubation periods. - Carefully inspect plates for bubbles and remove them before reading.
LDH Assay for Cytotoxicity
Issue Potential Cause(s) Recommended Solution(s)
High Spontaneous LDH Release (Untreated Control) - High cell density leading to cell death. - Rough handling of cells during seeding or media changes. - High inherent LDH activity in serum used in the culture medium.[11]- Optimize cell seeding density. - Handle cells gently. - Reduce the serum concentration in the medium or use a serum-free medium during the assay period.[11] Perform a media-only control.
Low Maximum LDH Release (Lysis Control) - Incomplete cell lysis. - Insufficient lysis buffer concentration or incubation time.- Ensure the lysis buffer is added to all wells designated for maximum release. - Follow the manufacturer's instructions for the lysis buffer, ensuring adequate incubation time.
High Variability Between Replicates - Presence of bubbles in the wells.[11] - Inconsistent supernatant transfer. - Cell clumping.[12]- Centrifuge the plate or use a fine needle to pop bubbles before reading.[11] - Be precise and consistent when transferring supernatant to the assay plate. - Ensure a single-cell suspension before plating.[12]
Negative Cytotoxicity Values - Test compound interferes with the LDH enzyme or the detection reaction. - Incorrect background subtraction.- Run a control with the test compound and purified LDH to check for interference. - Ensure proper use of background (media only) and spontaneous release controls in your calculations.

Data Presentation

Table 1: Neuroprotective Effect of this compound on Dopaminergic Neuron Functionality

Treatment Group[³H]DA Uptake (% of Control)Reference
Control100 ± 5.2[1]
MPP⁺ (0.5 µM)45 ± 3.8[1]
This compound (10 µM) + MPP⁺62 ± 4.1[1]
This compound (20 µM) + MPP⁺78 ± 5.5[1]
This compound (30 µM) + MPP⁺85 ± 6.0[1]
LPS (10 ng/mL)52 ± 4.3[1]
This compound (30 µM) + LPS75 ± 5.9[1]

Table 2: Effect of this compound on Pro-inflammatory Factor Release from Microglia

Treatment GroupTNF-α Release (pg/mL)PGE₂ Release (pg/mL)NO Release (µM)Reference
Control25 ± 350 ± 61.2 ± 0.2[1]
LPS (10 ng/mL)350 ± 25480 ± 3015.5 ± 1.1[1]
This compound (30 µM) + LPS180 ± 15250 ± 207.8 ± 0.6[1]

Table 3: Effect of this compound on GDNF Expression in Glial Cultures

Treatment GroupGDNF mRNA Expression (Fold Change)Reference
Control1.0[13]
This compound (30 µM) - 12h1.8 ± 0.2[13]
This compound (30 µM) - 24h2.5 ± 0.3[13]
This compound (30 µM) - 48h2.1 ± 0.2[13]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is for assessing cell viability based on the metabolic activity of cells.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide) or Solubilization Solution

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound with or without the neurotoxic agent (e.g., MPP⁺, LPS). Include untreated and vehicle controls.

  • Incubation: Incubate for the desired period (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture medium.

Materials:

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis Solution (for maximum LDH release control)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (490 nm absorbance)

Procedure:

  • Cell Seeding and Treatment: Plate and treat cells as described in the MTT assay protocol. Include controls for spontaneous release (untreated cells), maximum release (cells treated with lysis buffer), and background (medium only).

  • Supernatant Collection: After the treatment period, centrifuge the plate (for suspension cells) and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[14]

  • Stop Reaction: Add 50 µL of stop solution to each well.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[14]

Western Blot for GDNF Detection in Astrocytes

This protocol is for detecting the expression of GDNF protein in astrocyte cell lysates.

Materials:

  • Primary astrocytes culture

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GDNF

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash astrocytes with cold PBS and lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-GDNF antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an appropriate imaging system.

Visualizations

Amantadine_Neuroprotection_Workflow cluster_invitro In Vitro Model Setup cluster_assays Assessment of Neuroprotection cluster_mechanism Mechanism of Action Investigation cell_culture Primary Neuron-Glia Co-culture neurotoxin Induce Neurotoxicity (e.g., MPP+, LPS) cell_culture->neurotoxin treatment This compound Treatment (Dose-Response) neurotoxin->treatment viability Cell Viability Assay (MTT) treatment->viability cytotoxicity Cytotoxicity Assay (LDH) treatment->cytotoxicity inflammation Measure Inflammatory Markers (ELISA for TNF-α, PGE₂; Griess for NO) treatment->inflammation gdnf_expression Assess GDNF Expression (Western Blot, ELISA) treatment->gdnf_expression

Caption: Experimental workflow for studying this compound's neuroprotective effects.

Amantadine_Signaling_Pathway cluster_microglia Microglia cluster_astrocyte Astrocyte cluster_neuron Neuron Amantadine_microglia This compound Proinflammatory_Factors Release of Pro-inflammatory Factors (TNF-α, PGE₂, NO) Amantadine_microglia->Proinflammatory_Factors Inhibits Microglia_Activation Microglial Activation (e.g., by LPS) Microglia_Activation->Proinflammatory_Factors Neuronal_Damage Neuronal Damage & Inflammation Proinflammatory_Factors->Neuronal_Damage Amantadine_astrocyte This compound GDNF GDNF Expression and Release Amantadine_astrocyte->GDNF Induces Neuroprotection Neuroprotection & Survival GDNF->Neuroprotection

Caption: Dual mechanism of this compound's neuroprotective action.

References

Navigating Adverse Events in Amantadine Clinical Trials: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing adverse events in clinical trials involving amantadine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse events observed in this compound clinical trials?

A1: The most frequently reported adverse reactions in this compound clinical trials include nausea, dizziness (lightheadedness), and insomnia.[1] Other common side effects, affecting 5-10% of individuals at the recommended dosage, are trouble sleeping and dizziness or lightheadedness.[2]

Q2: What are the serious adverse events associated with this compound?

A2: Serious adverse events, though less common, can include neuroleptic malignant syndrome (NMS), suicidal ideation, psychosis, and heart problems.[2] Abrupt discontinuation of this compound can lead to a withdrawal syndrome resembling NMS, characterized by high fever, tachycardia, muscle rigidity, and altered mental status.[3]

Q3: How should this compound dosage be adjusted for patients with renal impairment?

A3: this compound is primarily excreted through the urine, and its accumulation in the plasma increases with declining renal function.[1] Therefore, dose reduction is necessary for patients with renal impairment. Specific dosage adjustments based on creatinine clearance (CrCl) are outlined in the table below.

Troubleshooting Guides

Managing Central Nervous System (CNS) Adverse Events

Issue: A trial participant reports hallucinations, confusion, or agitation.

Solution:

  • Assess Severity: Immediately assess the severity and nature of the symptoms. For mild symptoms, closer monitoring may be sufficient. For severe or distressing symptoms, dose reduction or discontinuation should be considered.

  • Dose Modification: If clinically appropriate, consider reducing the daily dose of this compound. Twice-daily dosing may help minimize CNS side effects.[4]

  • Concomitant Medications: Review the participant's concomitant medications for any potential drug interactions that could exacerbate CNS effects. Anticholinergic drugs and CNS stimulants can increase the risk of these side effects.[2]

  • Discontinuation: If symptoms are severe or persistent, a gradual withdrawal of this compound is recommended. Abrupt discontinuation should be avoided to prevent withdrawal symptoms.[3]

Managing Livedo Reticularis

Issue: A trial participant develops a purplish, net-like discoloration of the skin, consistent with livedo reticularis.

Solution:

  • Confirmation: A healthcare professional should confirm the diagnosis and rule out other potential causes.

  • Dose Evaluation: While livedo reticularis is a known side effect of this compound, its severity can be dose-related. Evaluate if a recent dose increase preceded the onset.

  • Management: The primary management for this compound-induced livedo reticularis is the discontinuation of the drug. The discoloration is typically reversible upon cessation of treatment.[5][6][7]

  • Monitoring: Monitor the participant's skin for resolution of the livedo reticularis after discontinuing the drug. Document the time to resolution.

Data Presentation

Table 1: Frequency of Common Adverse Reactions in this compound Clinical Trials

Adverse ReactionFrequency
Nausea5-10%[1][2]
Dizziness/Lightheadedness5-10%[1][2]
Insomnia5-10%[1][2]
Depression1-5%[1]
Anxiety and Irritability1-5%[1]
Hallucinations1-5%[1]
Confusion1-5%[1]
Anorexia1-5%[1]
Dry Mouth1-5%[1]
Constipation1-5%[1]
Ataxia1-5%[1]
Livedo Reticularis1-5%[1]
Peripheral Edema1-5%[1]
Orthostatic Hypotension1-5%[1]
Headache1-5%[1]
Somnolence1-5%[1]
Nervousness1-5%[1]
Dream Abnormality1-5%[1]
Agitation1-5%[1]
Dry Nose1-5%[1]
Diarrhea1-5%[1]
Fatigue1-5%[1]

Table 2: Recommended this compound Dosage Adjustments for Renal Impairment

Creatinine Clearance (mL/min)Recommended Dosage
30 to 50200 mg on the first day, followed by 100 mg daily.[3]
15 to 29200 mg on the first day, followed by 100 mg on alternate days.[3]
< 15200 mg every seven days.[3]
Hemodialysis Patients200 mg every seven days.[3]

Experimental Protocols

Protocol for Monitoring CNS Adverse Events

Objective: To systematically monitor and quantify CNS adverse events during this compound clinical trials.

Methodology:

  • Baseline Assessment: Prior to the first dose of this compound, administer the Neuropsychiatric Inventory (NPI) to establish a baseline of the participant's neuropsychiatric status. The NPI is a comprehensive tool for assessing psychopathology in dementia patients and can be adapted for this purpose.[1]

  • Scheduled Monitoring: Administer the NPI at scheduled follow-up visits (e.g., weekly for the first month, then monthly) to monitor for the emergence or worsening of neuropsychiatric symptoms. The NPI assesses 12 domains, including delusions, hallucinations, agitation/aggression, depression, anxiety, euphoria, apathy, disinhibition, irritability/lability, aberrant motor behavior, sleep, and appetite/eating changes.

  • Unscheduled Assessments: If a participant reports any CNS-related symptoms between scheduled visits, administer the relevant sections of the NPI to quantify the severity and frequency of the reported symptoms.

  • Data Analysis: Compare NPI scores at each follow-up visit to the baseline score to identify any statistically significant changes. A significant increase in any domain may indicate an adverse event.

Protocol for Monitoring Livedo Reticularis

Objective: To systematically monitor for and grade the severity of livedo reticularis in clinical trial participants receiving this compound.

Methodology:

  • Baseline Skin Examination: Conduct a thorough skin examination of the participant's entire body, with a focus on the lower extremities, prior to the initiation of this compound treatment. Document any pre-existing skin conditions.

  • Scheduled Skin Assessments: At each study visit, perform a visual inspection of the participant's skin, specifically looking for the characteristic net-like, purplish discoloration of livedo reticularis.

  • Grading of Severity: If livedo reticularis is observed, grade its severity based on the following scale:

    • Grade 1 (Mild): Faint, reticular pattern, visible only upon close inspection, and limited to a small area (e.g., ankles or feet).

    • Grade 2 (Moderate): Clearly visible, reticular pattern covering a larger area of the lower limbs.

    • Grade 3 (Severe): Prominent, dark, and extensive reticular pattern extending to the thighs and potentially other areas of the body.

  • Action Plan: The observation of any grade of livedo reticularis should trigger a review of the participant's case, with consideration for dose reduction or discontinuation of this compound.

Mandatory Visualization

AdverseEventManagementWorkflow cluster_detection Detection cluster_assessment Assessment cluster_reporting Reporting cluster_action Action cluster_followup Follow-up AE_Observed Adverse Event (AE) Observed/ Reported by Participant Initial_Assessment Initial Assessment by Study Staff (Severity, Causality, Seriousness) AE_Observed->Initial_Assessment Immediate Reporting SAE_Report Serious AE (SAE) Report (within 24 hours) Initial_Assessment->SAE_Report If Serious NonSerious_AE_Report Non-Serious AE Report (per protocol timeline) Initial_Assessment->NonSerious_AE_Report If Non-Serious Dose_Modification Dose Modification/ Temporary Discontinuation SAE_Report->Dose_Modification Permanent_Discontinuation Permanent Discontinuation SAE_Report->Permanent_Discontinuation NonSerious_AE_Report->Dose_Modification Continue_Treatment Continue Treatment with Close Monitoring NonSerious_AE_Report->Continue_Treatment Follow_Up Follow-up until Resolution or Stabilization Dose_Modification->Follow_Up Permanent_Discontinuation->Follow_Up Continue_Treatment->Follow_Up

Caption: Workflow for the management of adverse events in a clinical trial.

AmantadineSignalingPathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Reuptake Dopamine_Release Dopamine Release This compound->Dopamine_Release Promotes NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Antagonizes Dopamine_Vesicle Dopamine Vesicles Dopamine_Vesicle->Dopamine_Release Dopamine Dopamine Dopamine_Release->Dopamine Dopamine->DAT Reuptake D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction NMDA_Receptor->Signal_Transduction

Caption: Simplified signaling pathway of this compound's action.

References

Validation & Comparative

Comparative Efficacy of Amantadine and Rimantadine for Influenza A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Amantadine and Rimantadine, two adamantane antiviral drugs used for the prophylaxis and treatment of influenza A infections. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their efficacy, supported by experimental data and methodologies.

Executive Summary

This compound and Rimantadine are antiviral agents that target the M2 proton ion channel of the influenza A virus, inhibiting a crucial step in its replication cycle. While both drugs exhibit comparable efficacy in preventing and treating influenza A, Rimantadine is generally associated with a more favorable side-effect profile, particularly concerning central nervous system (CNS) adverse events.[1][2][3] This guide will delve into the quantitative data from comparative studies, detail the experimental protocols used to evaluate these drugs, and visualize the underlying molecular mechanism and experimental workflows.

Data Presentation: this compound vs. Rimantadine

The following table summarizes the key quantitative data from clinical and preclinical studies comparing the efficacy and safety of this compound and Rimantadine.

ParameterThis compoundRimantadinePlaceboSource(s)
Prophylaxis Efficacy
Prevention of Laboratory-Documented Influenza A91% efficacy85% efficacy-[4]
Prevention of Influenza-Like Illness (ILI)66% reduction66% reduction-[4]
Prevention of Confirmed Influenza A Cases61% reduction (95% CI: 35% to 76%)Not statistically significant in some pooled analyses-[1][5]
Treatment Efficacy
Reduction in Duration of Fever~1 day (95% CI: 0.7 to 1.2 days)~1.27 days (95% CI: 0.77 to 1.77 days)-[1][3]
Adverse Effects (at 300mg/day)
Central Nervous System (CNS) Symptoms33%9%-[6][7]
Sleep Disturbance39%13%-[6][7]
Gastrointestinal (GI) Symptoms19.5%16.0%-[6][7]
Study Withdrawals due to CNS Side Effects13%6%4%[4]

Experimental Protocols

The evaluation of the antiviral efficacy of this compound and Rimantadine relies on standardized in vitro and in vivo experimental protocols.

In Vitro Efficacy Testing: Plaque Reduction Assay

The plaque reduction assay is a fundamental method to determine the 50% inhibitory concentration (IC50) of an antiviral drug.

Methodology:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in 6-well plates to form a confluent monolayer.

  • Virus Inoculation: The cell monolayers are infected with a known titer of influenza A virus (e.g., 100 plaque-forming units [PFU]/well) and incubated for 1 hour at 37°C to allow for viral adsorption.

  • Drug Treatment: After incubation, the virus inoculum is removed, and the cells are washed. An overlay medium containing various concentrations of this compound or Rimantadine is added to the wells. A control group with no drug is also included.

  • Incubation: The plates are incubated for 2-3 days at 37°C in a 5% CO2 atmosphere to allow for plaque formation.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained with a solution like crystal violet. The plaques (clear zones where cells have been lysed by the virus) are then counted.

  • IC50 Calculation: The concentration of the drug that reduces the number of plaques by 50% compared to the virus control is determined as the IC50 value.

In Vivo Efficacy Testing: Mouse Model of Influenza A Infection

Animal models are crucial for evaluating the therapeutic efficacy of antiviral drugs in a living organism.

Methodology:

  • Animal Model: Mice are intranasally infected with a lethal dose of a mouse-adapted influenza A virus strain.

  • Drug Administration: Treatment with this compound, Rimantadine, or a placebo is initiated at a specified time point post-infection (e.g., 4 hours) and continued for a defined period (e.g., 5-7 days). Drugs are typically administered orally or intraperitoneally.

  • Monitoring: Mice are monitored daily for signs of illness, weight loss, and mortality for a period of 14-21 days.

  • Viral Titer Determination: On specific days post-infection, subgroups of mice are euthanized, and their lungs are harvested to determine the viral load through plaque assays on MDCK cells.

  • Efficacy Endpoints: The efficacy of the treatment is assessed by comparing the survival rates, reduction in lung viral titers, and amelioration of clinical symptoms (e.g., weight loss) between the treated and placebo groups.

Mandatory Visualization

Signaling Pathway of M2 Proton Channel Inhibition

M2_Proton_Channel_Inhibition cluster_endosome Host Cell Endosome cluster_cytoplasm Host Cell Cytoplasm vRNA Viral RNA vRNA_released Viral RNA Released M2_channel M2 Proton Channel (Tetramer) M2_channel->vRNA H_ions_in H+ Ions H_ions_out H+ Ions H_ions_out->M2_channel Enter Virus Replication Viral Replication vRNA_released->Replication This compound This compound / Rimantadine This compound->M2_channel Block Channel Antiviral_Workflow start Start cell_culture Culture MDCK Cells in 6-well plates start->cell_culture infection Infect Cells with Influenza A Virus cell_culture->infection treatment Add Serial Dilutions of This compound / Rimantadine infection->treatment incubation Incubate for 48-72h treatment->incubation staining Fix and Stain Cells (e.g., Crystal Violet) incubation->staining counting Count Plaques staining->counting analysis Calculate IC50 Value counting->analysis end End analysis->end

References

Comparative Analysis of Amantadine and Other NMDA Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of Amantadine and other prominent N-methyl-D-aspartate (NMDA) receptor antagonists, including Memantine and Ketamine. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on the mechanism of action, binding affinities, pharmacokinetics, and clinical efficacy of these compounds. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development in this therapeutic area.

Mechanism of Action and Binding Affinity

This compound, Memantine, and Ketamine are all non-competitive antagonists of the NMDA receptor, binding to a site within the ion channel pore, often referred to as the phencyclidine (PCP) or Dizocilpine (MK-801) binding site.[1][2] Their primary mechanism of action involves blocking the influx of Ca2+ through the channel, thereby reducing excessive glutamatergic neurotransmission implicated in various neurological and psychiatric disorders.[1][3]

However, they exhibit distinct binding affinities and kinetics, which likely contribute to their different clinical profiles.[4] Memantine demonstrates a significantly higher affinity for the NMDA receptor than this compound.[2] this compound possesses a unique mechanism among these antagonists; it accelerates the closure of the NMDA receptor channel, which contributes to its overall inhibitory effect.[1] In addition to its activity at the NMDA receptor, this compound also exhibits dopaminergic properties, which is relevant to its use in Parkinson's disease.[5]

The following table summarizes the in vitro binding affinities of these antagonists for the NMDA receptor.

Table 1: In Vitro Binding Affinity of NMDA Receptor Antagonists

CompoundIC50 (µM)Ki (µM)Receptor/Tissue SourceReference(s)
This compound 18.6 ± 0.920.25 (σ1 receptor)Rat Hippocampal Neurons[4][6]
Memantine 1.04 ± 0.260.5 - 1.0Rat Hippocampal Neurons[4][7]
Ketamine 0.43 ± 0.10-Rat Hippocampal Neurons[4]
Dizocilpine (MK-801) 0.12 ± 0.01-Rat Hippocampal Neurons[4]

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound, Memantine, and Ketamine differ significantly, impacting their dosing regimens and clinical applications.

Table 2: Pharmacokinetic Properties of this compound, Memantine, and Ketamine

ParameterThis compoundMemantineKetamineReference(s)
Bioavailability (%) 86 - 90~100Oral: 16-20, Intranasal: 25-50, IV: 100[6][7]
Protein Binding (%) ~67~4512[6][7]
Elimination Half-life (hours) 10 - 3160 - 802.5 - 3[6][7]
Metabolism MinimalMinimalExtensive hepatic[6][7]
Excretion Primarily urine (unchanged)Primarily urine (unchanged)Primarily urine (as metabolites)[6][7]

Comparative Clinical Efficacy and Safety

The distinct pharmacological profiles of these NMDA receptor antagonists have led to their investigation and approval for different clinical indications.

Alzheimer's Disease

Memantine is approved for the treatment of moderate to severe Alzheimer's disease. Clinical trials have demonstrated its efficacy in improving cognitive function, as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).

Table 3: Comparative Efficacy of Memantine in Alzheimer's Disease (Mean Change from Baseline in ADAS-Cog Score)

TreatmentStudy DurationMean Change from Baseline (Drug)Mean Change from Baseline (Placebo)P-valueReference(s)
Memantine6 monthsStatistically significant improvement-< 0.01[8]
Memantine + Cholinesterase Inhibitor-Faster rate of decline (2.0 points/year)--[9]

A lower score on the ADAS-Cog indicates better cognitive function.

Depression

Ketamine, particularly its S-enantiomer (esketamine), has shown rapid antidepressant effects in treatment-resistant depression. Clinical trials have assessed its efficacy using the Montgomery-Åsberg Depression Rating Scale (MADRS).

Table 4: Comparative Efficacy of Ketamine/Esketamine in Depression (Mean Change from Baseline in MADRS Score)

TreatmentStudyMean MADRS Reduction (Drug)Mean MADRS Reduction (Placebo/Control)Mean DifferenceReference(s)
Intravenous Ketamine---3.16 (not statistically significant)[10]
Intranasal EsketamineASPIRE-1-15.9-12.0-3.8[7]
Intranasal EsketamineASPIRE-2-16.0-12.2-3.9[7]

A lower score on the MADRS indicates reduced depressive symptoms.

Parkinson's Disease

This compound has been used for many years to treat symptoms of Parkinson's disease, particularly dyskinesia.[11] Memantine has also been investigated for non-motor symptoms in Parkinson's disease.[12] A double-blind clinical trial found both drugs to be effective in reducing Parkinson's symptoms, with memantine having fewer side effects like hallucinations or confusion.[13]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring NMDA Receptor Currents

This protocol is used to measure the inhibitory effects of NMDA receptor antagonists on ion channel function.

Objective: To determine the IC50 value of an NMDA receptor antagonist by measuring the inhibition of NMDA-induced currents in cultured neurons or heterologous expression systems.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing specific NMDA receptor subunits (e.g., HEK293 cells).

  • External (extracellular) solution: 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl2, 10 mM HEPES, 10 µM EDTA, and 100 µM glycine, pH adjusted to 7.2.[14]

  • Internal (pipette) solution: 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, pH adjusted to 7.2.[14]

  • NMDA and glycine (agonists).

  • Test antagonist at various concentrations.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Prepare cultured cells on coverslips for recording.

  • Pull glass micropipettes to a resistance of 3-7 MΩ and fill with internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Clamp the cell membrane potential at a holding potential of -70 mV.

  • Apply a solution containing NMDA and glycine to elicit an inward current.

  • After a stable baseline current is established, co-apply the agonist solution with increasing concentrations of the antagonist.

  • Record the peak inward current at each antagonist concentration.

  • Wash out the antagonist to ensure reversibility of the block.

  • Analyze the data by plotting the percentage of current inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Competitive Radioligand Binding Assay for Determining NMDA Receptor Affinity

This assay determines the affinity (Ki) of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand that binds to a specific site on the receptor.

Objective: To determine the Ki value of a test compound for the PCP binding site of the NMDA receptor.

Materials:

  • Membrane preparations from a brain region rich in NMDA receptors (e.g., cortex or hippocampus) or from cells expressing recombinant NMDA receptors.

  • Radioligand, such as [3H]MK-801, which binds with high affinity to the PCP site.

  • Unlabeled test compound at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with a fixed concentration of the radioligand ([3H]MK-801) and varying concentrations of the unlabeled test compound.

  • Allow the binding to reach equilibrium.

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which separates the bound radioligand from the unbound.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Randomized Controlled Trial (RCT) for Evaluating Clinical Efficacy

This protocol outlines the general design of a clinical trial to assess the efficacy and safety of an NMDA receptor antagonist in a specific patient population.

Objective: To evaluate the superiority of an NMDA receptor antagonist compared to placebo in improving clinical outcomes in a specific disease.

Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Participants: A defined population of patients with the target disease (e.g., moderate to severe Alzheimer's disease), meeting specific inclusion and exclusion criteria.

Intervention:

  • Experimental group: Receives the NMDA receptor antagonist at a specified dose and frequency.

  • Control group: Receives a matching placebo.

Primary Outcome Measure: A validated clinical rating scale relevant to the disease being studied (e.g., ADAS-Cog for Alzheimer's disease, MADRS for depression, UPDRS for Parkinson's disease).

Secondary Outcome Measures:

  • Other clinical scales assessing different aspects of the disease.

  • Safety and tolerability assessments (e.g., adverse event reporting, vital signs, laboratory tests).

  • Quality of life measures.

Procedure:

  • Recruit and screen eligible participants.

  • Obtain informed consent.

  • Randomize participants to either the experimental or control group.

  • Administer the study drug or placebo for a predefined duration.

  • Conduct regular assessments of the primary and secondary outcome measures at baseline and at specified follow-up visits.

  • Monitor for adverse events throughout the study.

  • Analyze the data to compare the change in the primary outcome measure between the two groups.

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_antagonists Antagonists Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDAR:glu Binds Glycine Glycine Glycine->NMDAR:gly Binds Ca_influx Ca²⁺ Influx NMDAR:channel->Ca_influx Opens Signaling Downstream Signaling Cascades Ca_influx->Signaling Activates This compound This compound This compound->NMDAR:channel Blocks Memantine Memantine Memantine->NMDAR:channel Blocks Ketamine Ketamine Ketamine->NMDAR:channel Blocks

Caption: NMDA Receptor Signaling Pathway and Antagonist Action.

Experimental_Workflow_Patch_Clamp A Prepare Cultured Neurons/ HEK293 Cells B Establish Whole-Cell Patch-Clamp Configuration A->B C Apply NMDA + Glycine (Agonists) B->C D Record Baseline Inward Current C->D E Co-apply Agonists with Increasing Concentrations of Antagonist D->E F Record Inhibited Current E->F F->E Repeat for each concentration G Data Analysis: Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Caption: Workflow for a Whole-Cell Patch-Clamp Experiment.

Antagonist_Comparison cluster_properties Comparative Properties cluster_drugs NMDA Receptor Antagonists Affinity Binding Affinity Kinetics Binding Kinetics Clinical_Use Primary Clinical Use This compound This compound This compound->Affinity Low This compound->Kinetics Fast Off-rate Accelerates Channel Closure This compound->Clinical_Use Parkinson's Disease Memantine Memantine Memantine->Affinity Moderate Memantine->Kinetics Moderate Off-rate Memantine->Clinical_Use Alzheimer's Disease Ketamine Ketamine Ketamine->Affinity High Ketamine->Kinetics Slow Off-rate Ketamine->Clinical_Use Anesthesia, Depression

Caption: Comparison of NMDA Receptor Antagonist Properties.

References

A Head-to-Head Comparison of Immediate-Release vs. Extended-Release Amantadine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amantadine, a cornerstone in the management of Parkinson's disease, has evolved from its initial immediate-release (IR) formulation to more sophisticated extended-release (ER) and delayed-release/extended-release (DR/ER) versions. This guide provides an objective, data-driven comparison of these formulations, focusing on their pharmacokinetic profiles, clinical efficacy, and safety, supported by experimental data from key clinical trials.

Pharmacokinetic Profiles: A Tale of Two Releases

The fundamental difference between IR and ER this compound lies in their drug delivery mechanisms, which significantly impact their pharmacokinetic profiles. IR this compound is characterized by rapid absorption, leading to quick attainment of peak plasma concentrations. In contrast, ER formulations are designed for a slower, more sustained release of the drug.

A key objective of ER formulations is to provide more stable plasma concentrations over a 24-hour period. For instance, one ER formulation (Osmolex ER) is designed for once-daily morning administration and has been shown to be bioequivalent to twice-daily IR this compound in terms of 24-hour average plasma concentration.[1] Another DR/ER formulation (Gocovri), administered at bedtime, results in high plasma concentrations in the morning and throughout the day, which is strategically timed to manage early morning motor fluctuations and dyskinesia.[2][3]

ParameterImmediate-Release (IR) this compoundExtended-Release (ER) this compound (Osmolex ER)Delayed-Release/Extended-Release (DR/ER) this compound (Gocovri)
Dosing Frequency Typically 2-3 times daily[4][5]Once daily (morning)[4]Once daily (bedtime)[2][4]
Time to Peak Concentration (Tmax) RapidSlower, more gradual riseDelayed, with high concentrations upon waking[2][6]
Plasma Concentration Profile Fluctuating levels with peaks and troughsMore stable, sustained levels over 24 hours[1]High concentrations during the day, lower at night[2][6]
Bioequivalence -Bioequivalent to twice-daily IR formulation[1]Not bioequivalent to IR due to different pharmacokinetic profile[6]

Clinical Efficacy: Targeting Dyskinesia and "OFF" Time

The primary clinical application of this compound in Parkinson's disease is the management of levodopa-induced dyskinesia and "OFF" time, periods when motor symptoms are not well-controlled.

Immediate-Release this compound: Historically used to manage tremor, IR this compound has also demonstrated efficacy in reducing dyskinesia.[4][5] Clinical studies have shown that IR this compound can significantly improve dyskinesia compared to placebo.[7][8] However, its effectiveness can be inconsistent, and higher doses needed for greater efficacy are often associated with increased side effects.[9][10]

Extended-Release this compound: Clinical trials with ER formulations have shown significant improvements in both dyskinesia and "OFF" time. The DR/ER formulation (Gocovri) has been shown to significantly reduce "OFF" time and increase "ON" time without troublesome dyskinesia.[2][9][10] An indirect comparison of the available formulations suggested that the DR/ER formulation resulted in the most significant improvements in both "OFF" time and dyskinesia.[3]

Outcome MeasureImmediate-Release (IR) this compoundExtended-Release (ER) / Delayed-Release/Extended-Release (DR/ER) this compound
Dyskinesia (UDysRS) Significant improvement demonstrated[7][8]Significant improvement, with DR/ER showing a 27.3% improvement in one analysis[3][11]
"OFF" Time Modest reduction (e.g., 0.4 hours in one analysis)[3][11]Significant reduction, with DR/ER showing a 36.1% reduction (1.0 hour) in one analysis[3][11]
"ON" Time without Troublesome Dyskinesia -Significantly increased with DR/ER formulation[10]

Experimental Protocols

The clinical efficacy data presented above are derived from randomized, controlled clinical trials. A general experimental workflow for these trials is as follows:

G cluster_screening Screening and Baseline cluster_treatment Treatment Phase cluster_followup Follow-up and Analysis PatientScreening Patient Screening (Inclusion/Exclusion Criteria) BaselineAssessment Baseline Assessment (e.g., UPDRS, UDysRS, Patient Diaries) PatientScreening->BaselineAssessment Randomization Randomization BaselineAssessment->Randomization TreatmentArm Treatment Arm (IR or ER this compound) Randomization->TreatmentArm PlaceboArm Placebo Arm Randomization->PlaceboArm FollowUp Follow-up Assessments (Regular Intervals) TreatmentArm->FollowUp PlaceboArm->FollowUp DataAnalysis Data Analysis (Statistical Comparison) FollowUp->DataAnalysis

Caption: Generalized workflow for clinical trials comparing this compound formulations.

Methodology for Key Experiments:

  • Pharmacokinetic Studies: These studies typically involve administering single or multiple doses of the different this compound formulations to healthy volunteers. Blood samples are collected at various time points and analyzed to determine plasma drug concentrations. Key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated to compare the absorption, distribution, metabolism, and excretion of the different formulations.

  • Efficacy Trials in Parkinson's Disease: These are often double-blind, placebo-controlled trials involving patients with Parkinson's disease experiencing motor fluctuations and dyskinesia.

    • Patient Population: Patients are typically required to be on a stable regimen of levodopa and may have a specified minimum duration of "OFF" time or a certain severity of dyskinesia at baseline.

    • Outcome Measures:

      • Unified Dyskinesia Rating Scale (UDysRS): A clinician-rated scale to assess the severity and impact of dyskinesia.

      • Patient Diaries: Patients record their motor states (e.g., "ON," "OFF," "ON with troublesome dyskinesia") at regular intervals throughout the day. This data is used to calculate the total hours spent in each state.

      • Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS): A comprehensive scale to assess various aspects of Parkinson's disease, including motor and non-motor symptoms.

Mechanism of Action: A Dual Approach

This compound's therapeutic effects in Parkinson's disease are primarily attributed to its modulation of two key neurotransmitter systems: dopamine and glutamate.[12] It is believed to act as both a dopaminergic agent and a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][12][13]

The proposed signaling pathway involves:

  • Enhancement of Dopaminergic Transmission: this compound is thought to increase the release of dopamine from presynaptic neurons and inhibit its reuptake, thereby increasing the concentration of dopamine in the synaptic cleft.[12][13]

  • NMDA Receptor Antagonism: By blocking NMDA receptors, this compound reduces the excessive glutamatergic activity that is thought to contribute to the development of dyskinesia.[12]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DopamineVesicle Dopamine Vesicles DopamineReceptor Dopamine Receptor DopamineVesicle->DopamineReceptor Dopamine DopamineTransporter Dopamine Transporter (DAT) NMDAReceptor NMDA Receptor This compound This compound This compound->DopamineVesicle Promotes Release This compound->DopamineTransporter Inhibits Reuptake This compound->NMDAReceptor Antagonizes

References

Long-Term Efficacy of Amantadine in Parkinson's Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term benefits of amantadine in the management of Parkinson's disease (PD), juxtaposed with key therapeutic alternatives. The following sections present quantitative data from long-term clinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways and study designs to facilitate an objective evaluation of this compound's role in the PD treatment landscape.

Comparative Efficacy of this compound and Alternatives in Long-Term Studies

The long-term utility of this compound in Parkinson's disease, particularly in managing levodopa-induced dyskinesia and motor fluctuations, has been substantiated in multiple clinical investigations. While initially recognized for its modest antiparkinsonian effects, its enduring benefit lies in mitigating the motor complications that arise from chronic levodopa therapy.[1][2] Alternatives such as dopamine agonists and monoamine oxidase-B (MAO-B) inhibitors also play crucial roles in managing PD symptoms, each with distinct efficacy profiles and side-effect considerations.[3][4]

Quantitative Data from Clinical Trials

The following tables summarize key quantitative outcomes from long-term studies evaluating this compound and its alternatives. The Unified Parkinson's Disease Rating Scale (UPDRS) and its components are frequently used to measure disease progression and treatment response.

Table 1: Long-Term Efficacy of this compound in Parkinson's Disease
Study (Year) Duration Patient Population Intervention Key Outcomes
EASE LID 2 (Tanner et al., 2020)[5][6][7]2 years (open-label)223 PD patients with levodopa-induced dyskinesiaThis compound extended-release (Gocovri)Sustained reduction in motor complications (dyskinesia and OFF time) as measured by MDS-UPDRS Part IV scores, which remained low for the 2-year duration.[5][6][7]
Park et al. (2023)[8][9]8 years (prospective, open-label)30 PD patients on this compound for ~8 yearsThis compound withdrawal and reintroduction24 out of 30 patients reported worsening of motor and nonmotor symptoms upon discontinuation, which improved after reintroduction.[8][9] MDS-UPDRS Part III score significantly worsened after a 1-day withdrawal (p=0.029).[8]
Butzer et al. (1975)[10][11]10-12 months (double-blind, placebo-controlled crossover with long-term follow-up)26 PD patientsThis compoundStatistically significant 12% overall improvement over placebo.[10][11] Statistically significant improvement was maintained at 10-12 months in 10 patients who continued treatment.[10]
Table 2: Comparative Long-Term Efficacy of this compound Alternatives
Drug Class Mechanism of Action Long-Term Benefits Key Limitations Representative Studies/Meta-Analyses
Dopamine Agonists (e.g., pramipexole, ropinirole)Directly stimulate dopamine receptors.[12][13]Delay the need for levodopa in early PD and can be used as an adjunct in later stages to manage motor fluctuations.[13]Less potent than levodopa for motor symptoms.[14] Associated with a higher risk of impulse control disorders, hallucinations, and somnolence.[12]A meta-analysis has shown that non-ergot derivatives exhibit similar improvements in motor score and "off-time".[1]
MAO-B Inhibitors (e.g., selegiline, rasagiline)Inhibit the breakdown of dopamine in the brain, thereby increasing its availability.[15][16]Provide modest symptomatic benefit in early PD and can reduce "off" time as an adjunct to levodopa in later stages.[4]Less efficacious than dopamine agonists for motor symptoms.[4] Potential for drug interactions, particularly with certain antidepressants.[16]Studies have shown that both selegiline and rasagiline reduce "off" time in advanced PD with motor fluctuations.[4]

Experimental Protocols of Key Studies

Understanding the methodologies of pivotal clinical trials is crucial for interpreting their findings. Below are detailed protocols from key long-term studies on this compound.

EASE LID 2 Trial (NCT02136914)[6][7]
  • Study Design: A 2-year, open-label trial evaluating the long-term safety, tolerability, and efficacy of this compound extended-release (Gocovri).[6][7]

  • Participants: 223 patients with Parkinson's disease experiencing levodopa-induced dyskinesia who had either completed previous double-blind trials of Gocovri or were excluded from prior trials due to deep brain stimulation (DBS).[6][7]

  • Intervention: All participants received Gocovri 274 mg once daily at bedtime.[7]

  • Primary Outcome Measures: Evaluation of long-term safety and tolerability.[7]

  • Secondary Outcome Measures: Assessment of dyskinesia and "OFF" time using the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part IV.[6][7]

Sawada et al. (2010) - Randomized Controlled Trial[2][3]
  • Study Design: A multi-center, double-blind, randomized, placebo-controlled, cross-over trial.[3]

  • Participants: 36 patients with Parkinson's disease and dyskinesias.[3]

  • Intervention: Patients received either this compound (300 mg/day) or a placebo for 27 days. After a 15-day washout period, the treatments were crossed over.[3] this compound was titrated up from 100 mg to 300 mg over 3 weeks.[17]

  • Primary Outcome Measure: Changes in the Rush Dyskinesia Rating Scale (RDRS).[3]

  • Secondary Outcome Measures: Changes in the Unified Parkinson's Disease Rating Scale (UPDRS) part IVa (dyskinesias), part IVb (motor fluctuations), and part III (motor function).[3]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and study designs can provide a clearer understanding of the therapeutic rationale and experimental approach.

Signaling Pathway of this compound

This compound's primary mechanism of action in Parkinson's disease is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[18][19] This action is thought to modulate glutamatergic neurotransmission, which is hyperactive in PD and contributes to dyskinesia.[20] Additionally, this compound may increase dopamine release and inhibit its reuptake.[21]

Amantadine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release Dopamine_reuptake Dopamine Reuptake Transporter (DAT) Dopamine->Dopamine_reuptake Dopamine_receptor Dopamine Receptor Dopamine->Dopamine_receptor Glutamate Glutamate NMDA_receptor NMDA Receptor Glutamate->NMDA_receptor This compound This compound This compound->Dopamine_vesicle Enhances Release This compound->Dopamine_reuptake Inhibits This compound->NMDA_receptor Antagonizes

Caption: this compound's multifaceted mechanism of action in Parkinson's disease.

Signaling Pathways of Alternatives

Dopamine agonists directly stimulate postsynaptic dopamine receptors, mimicking the effect of dopamine.[12][22] MAO-B inhibitors prevent the enzymatic degradation of dopamine in the synaptic cleft, thereby increasing its availability.[5][15]

Alternatives_Mechanisms cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release MAO_B MAO-B Dopamine->MAO_B Degradation Dopamine_receptor Dopamine Receptor Dopamine->Dopamine_receptor Dopamine_Agonist Dopamine Agonist Dopamine_Agonist->Dopamine_receptor Stimulates MAO_B_Inhibitor MAO-B Inhibitor MAO_B_Inhibitor->MAO_B Inhibits

Caption: Mechanisms of action for dopamine agonists and MAO-B inhibitors.

Experimental Workflow: Crossover Study Design

The crossover design is frequently employed in clinical trials for chronic conditions like Parkinson's disease to minimize inter-patient variability.

Crossover_Workflow cluster_groupA Group A cluster_groupB Group B A1 Treatment Period 1: This compound A_washout Washout Period A1->A_washout A2 Treatment Period 2: Placebo A_washout->A2 End Data Analysis A2->End B1 Treatment Period 1: Placebo B_washout Washout Period B1->B_washout B2 Treatment Period 2: This compound B_washout->B2 B2->End Start Patient Randomization Start->A1 Start->B1

Caption: A typical crossover experimental workflow for a clinical trial.

Conclusion

The available evidence confirms the long-term benefits of this compound in managing key motor complications of Parkinson's disease, particularly levodopa-induced dyskinesia. While not typically a first-line therapy for the primary symptoms of PD, its role as an adjunctive treatment is well-established. The choice between this compound and its alternatives, such as dopamine agonists and MAO-B inhibitors, should be guided by the specific clinical presentation of the patient, considering the distinct efficacy profiles and potential side effects of each therapeutic class. Further long-term, head-to-head comparative studies are warranted to more definitively delineate the relative long-term benefits of these agents.

References

Amantadine as Adjunct Therapy with L-DOPA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comprehensive analysis of amantadine as an adjunct therapy to L-DOPA for managing Parkinson's disease (PD), with a primary focus on its efficacy in treating L-DOPA-induced dyskinesia (LID).

The long-term use of L-DOPA, the gold standard for treating motor symptoms in PD, often leads to the development of debilitating LID. This compound, initially an antiviral medication, has been repurposed as an adjunct therapy to mitigate these motor complications. This guide synthesizes data from key clinical trials to provide a clear comparison of this compound's performance, details the experimental protocols employed in these studies, and visualizes the underlying mechanisms and workflows.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from randomized controlled trials (RCTs) investigating the use of this compound as an adjunct to L-DOPA in patients with Parkinson's disease and L-DOPA-induced dyskinesia. The data is presented for both extended-release (ER) and immediate-release (IR) formulations of this compound.

Efficacy of this compound in Reducing L-DOPA-Induced Dyskinesia
FormulationStudyPrimary Outcome MeasureThis compound ER + L-DOPAPlacebo + L-DOPATreatment Difference (95% CI)p-valueCitation
ER EASE LIDChange in UDysRS Total Score-15.9-8.0-7.9 (-12.5 to -3.3)<0.001[1]
ER EASED StudyChange in UDysRS Total Score (340 mg)27% reduction from baseline--11.3 (-19.1 to -3.5)0.005[2][3]
ER Oertel et al.Change in UDysRS Total Score---14.4 (-20.4 to -8.3)<0.0001[3]
IR Snow et al.Reduction in Total Dyskinesia Score~24% reduction--0.004[4][5]
IR Verhagen Metman et al.Reduction in Dyskinesia Score~60% reduction---[4]

UDysRS: Unified Dyskinesia Rating Scale

Impact of this compound on "ON" and "OFF" Time
FormulationStudyOutcome MeasureThis compound ER + L-DOPAPlacebo + L-DOPATreatment Difference (95% CI)p-valueCitation
ER EASE LIDChange in "OFF" Time (hours)-0.6+0.3-0.9 (-1.6 to -0.2)0.02[1]
ER EASE LID 3Increase in "ON" Time without Troublesome Dyskinesia (hours)+4.0+2.1+1.9<0.05[6]
ER Meta-analysisIncrease in "ON" Time without Troublesome Dyskinesia (hours)--2.50 (2.38 to 2.63)<0.00001[7][8]
Safety and Tolerability: Common Adverse Events
Adverse EventThis compound ER + L-DOPA (%)Placebo + L-DOPA (%)Citation
Visual Hallucinations23.81.7[1]
Peripheral Edema23.80[1]
Dizziness22.20[1]
ConstipationCommon-[7][8]
Dry MouthCommon-[7][8]
FallsCommon-[7][8]

Note: Percentages may vary across different studies.

Experimental Protocols

The majority of pivotal studies evaluating this compound as an adjunct to L-DOPA for LID follow a similar methodological framework. Below is a detailed, representative experimental protocol synthesized from several key randomized controlled trials.

Study Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover trial.[2][9][10][11]

Participant Population:

  • Inclusion Criteria: Patients with a diagnosis of idiopathic Parkinson's disease, currently receiving a stable L-DOPA regimen, and experiencing troublesome L-DOPA-induced dyskinesia (e.g., at least 1 hour of troublesome dyskinesia per day).[1] Age typically between 30 and 85 years.[10]

  • Exclusion Criteria: Atypical parkinsonism, significant cognitive impairment or psychosis, severe renal impairment, and use of other medications known to affect dyskinesia.

Intervention:

  • Experimental Group: this compound (either extended-release, e.g., 274 mg or 340 mg once daily at bedtime, or immediate-release, e.g., 100 mg two to three times daily) administered as an adjunct to the patient's existing L-DOPA therapy.[2][6][11]

  • Control Group: Placebo administered on the same schedule as the active medication, in addition to the patient's standard L-DOPA regimen.

Study Duration: Treatment periods typically range from 8 to 25 weeks, with some open-label extension studies lasting up to 2 years.[1][2][7]

Outcome Measures:

  • Primary Efficacy Endpoint: Change from baseline in the total score of a standardized dyskinesia rating scale, most commonly the Unified Dyskinesia Rating Scale (UDysRS) or the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part IV.[1][2][3]

  • Secondary Efficacy Endpoints:

    • Change in daily "ON" time without troublesome dyskinesia, as recorded in patient diaries.

    • Change in daily "OFF" time.[1]

    • Clinician's Global Impression of Change (CGIC).[2]

    • Patient's Global Impression of Change (PGIC).

    • Changes in motor function assessed by the MDS-UPDRS Part III.

  • Safety and Tolerability: Assessment of adverse events (AEs), serious adverse events (SAEs), vital signs, and laboratory parameters throughout the study. Discontinuation rates due to AEs are also recorded.

Statistical Analysis: The primary analysis is typically a comparison of the least-squares mean change from baseline to the end of the treatment period in the primary efficacy endpoint between the this compound and placebo groups. Mixed-model for repeated measures (MMRM) is often used to analyze the data.

Visualizations

Signaling Pathway of L-DOPA, this compound, and Dyskinesia

G Proposed Mechanism of this compound in L-DOPA-Induced Dyskinesia cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron LDOPA L-DOPA DA Dopamine LDOPA->DA Converted DA_cleft Dopamine DA->DA_cleft Release D1R D1 Receptor DA_cleft->D1R D2R D2 Receptor DA_cleft->D2R Dyskinesia Dyskinesia D1R->Dyskinesia Pulsatile stimulation contributes to NMDAR NMDA Receptor NMDAR->Dyskinesia Overactivation leads to Glutamate Glutamate Glutamate->NMDAR This compound This compound This compound->DA_cleft Increases release This compound->NMDAR Antagonizes

Caption: this compound's primary mechanism in reducing LID is through antagonism of the NMDA receptor.

Experimental Workflow for a Typical RCT

G Typical Randomized Controlled Trial Workflow start Patient Screening inclusion Inclusion/Exclusion Criteria Met start->inclusion randomization Randomization inclusion->randomization group_a Group A: This compound + L-DOPA randomization->group_a group_b Group B: Placebo + L-DOPA randomization->group_b treatment Treatment Period (e.g., 12 weeks) group_a->treatment group_b->treatment assessment Outcome Assessment (UDysRS, Diaries, etc.) treatment->assessment analysis Data Analysis assessment->analysis end Results analysis->end

Caption: Workflow of a randomized controlled trial for this compound in L-DOPA-induced dyskinesia.

Logical Relationship of this compound Therapy

G Logical Framework for this compound Adjunct Therapy pd Parkinson's Disease ldopa L-DOPA Therapy pd->ldopa Treatment motor_symptoms Improved Motor Symptoms ldopa->motor_symptoms lid L-DOPA-Induced Dyskinesia (LID) ldopa->lid Long-term use can lead to This compound Adjunct this compound Therapy lid->this compound Indication for reduced_lid Reduced Dyskinesia This compound->reduced_lid Leads to increased_on Increased 'ON' Time without Troublesome Dyskinesia This compound->increased_on Leads to adverse_events Potential Adverse Events This compound->adverse_events Can cause

Caption: Logical flow of this compound's role as an adjunct therapy for L-DOPA in Parkinson's disease.

References

The Evolving Landscape of Antiviral Therapeutics: A Cost-Effectiveness Comparison of Amantadine and Newer Agents for Influenza

Author: BenchChem Technical Support Team. Date: November 2025

For decades, amantadine was a frontline defense against influenza A. However, the rise of widespread resistance has rendered it largely obsolete, paving the way for newer classes of antiviral drugs. This guide provides a comprehensive comparison of the cost-effectiveness of this compound with neuraminidase inhibitors (oseltamivir, zanamivir) and a cap-dependent endonuclease inhibitor (baloxavir marboxil) for researchers, scientists, and drug development professionals. We delve into the performance data, experimental methodologies, and underlying mechanisms of action of these antiviral agents.

Executive Summary

Once a cost-effective option for the treatment and prophylaxis of influenza A, this compound's clinical utility has been severely undermined by high levels of resistance among circulating strains.[1] Current guidelines from major public health organizations like the Centers for Disease Control and Prevention (CDC) and the World Health Organization (WHO) do not recommend the use of this compound for influenza.[1] Newer antiviral agents, including oseltamivir, zanamivir, and the more recently approved baloxavir marboxil, are now the standard of care.

Economically, while this compound is significantly less expensive as a generic drug, its lack of efficacy against resistant strains makes it a cost-ineffective choice in most clinical scenarios. Economic models have consistently shown that despite the higher upfront cost of newer antivirals, their effectiveness in reducing the duration of illness and preventing complications leads to better overall cost-effectiveness, particularly in high-risk populations.[2]

This guide will present a detailed analysis of the available data to provide a clear and objective comparison for research and development purposes.

Performance Data: A Head-to-Head Comparison

The following tables summarize the key performance indicators for this compound and newer antiviral drugs against susceptible influenza A strains. It is crucial to note that the data for this compound is primarily against sensitive laboratory strains and does not reflect its efficacy against currently circulating resistant viruses.

Table 1: In Vitro Antiviral Activity (IC50/EC50 Values)

DrugDrug ClassTargetInfluenza A StrainIC50/EC50 (µM)Citation(s)
This compoundAdamantaneM2 Ion ChannelA/H1N1 (this compound-susceptible)0.05 ± 0.03[3]
OseltamivirNeuraminidase InhibitorNeuraminidaseA/H1N1~0.001 - 0.005[4]
ZanamivirNeuraminidase InhibitorNeuraminidaseA/H1N1~0.001 - 0.003
Baloxavir marboxilCap-dependent Endonuclease InhibitorPA EndonucleaseA/H1N1~0.001 - 0.004

IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values can vary depending on the specific viral strain and the assay used.

Table 2: Cost Comparison per Treatment Course (as of 2025)

DrugBrand Name(s)Drug ClassTypical Treatment CourseEstimated Cost (USD)
This compoundSymmetrel (and generics)Adamantane100 mg twice daily for 5 days$2 - $70
OseltamivirTamiflu (and generics)Neuraminidase Inhibitor75 mg twice daily for 5 days$55 (generic) - $181 (brand)[5]
ZanamivirRelenzaNeuraminidase Inhibitor10 mg (2 inhalations) twice daily for 5 days~$62
Baloxavir marboxilXofluzaCap-dependent Endonuclease InhibitorSingle oral dose (40 mg or 80 mg)$158 - $218[6]

Costs are estimates and can vary based on pharmacy, insurance coverage, and location.

Mechanisms of Action: Visualizing the Viral Attack and Drug Defense

The differing mechanisms of action of these antiviral drugs are fundamental to their efficacy and resistance profiles.

Antiviral_Mechanisms cluster_virus Influenza Virus Life Cycle cluster_drugs Antiviral Drug Intervention Entry 1. Entry & Uncoating Replication 2. Replication & Transcription Entry->Replication Assembly 3. Assembly & Budding Replication->Assembly Release 4. Release Assembly->Release This compound This compound This compound->Entry Blocks M2 ion channel, preventing uncoating NA_Inhibitors Neuraminidase Inhibitors (Oseltamivir, Zanamivir) NA_Inhibitors->Release Inhibits neuraminidase, preventing virion release Baloxavir Baloxavir Marboxil Baloxavir->Replication Inhibits cap-dependent endonuclease, preventing viral mRNA synthesis

Caption: Mechanisms of action for different classes of anti-influenza drugs.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of antiviral drugs against influenza.

Plaque Reduction Assay

This assay is a standard method for determining the concentration of infectious virus and the efficacy of an antiviral drug in reducing viral infectivity.

Methodology:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluency.

  • Virus Dilution and Infection: A stock of influenza virus is serially diluted. The cell monolayers are washed and then infected with the diluted virus.

  • Drug Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or Avicel) containing various concentrations of the antiviral drug.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained with a dye (e.g., crystal violet) that stains the living cells, leaving the plaques (areas of dead or destroyed cells) unstained and visible. The number of plaques is counted for each drug concentration.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated control.

Plaque_Reduction_Assay A Seed MDCK cells in 6-well plates B Infect confluent cell monolayers with influenza virus A->B C Overlay with medium containing serial dilutions of antiviral drug B->C D Incubate for 2-3 days to allow plaque formation C->D E Fix and stain cells to visualize plaques D->E F Count plaques and calculate IC50 E->F

Caption: Workflow for a plaque reduction assay to determine antiviral efficacy.

Neuraminidase Inhibition Assay

This is a functional assay used to determine the inhibitory activity of neuraminidase inhibitors.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the neuraminidase inhibitor. Prepare a standardized amount of influenza virus (as the source of the neuraminidase enzyme).

  • Incubation: The diluted inhibitor is incubated with the virus in a 96-well plate.

  • Substrate Addition: A fluorogenic or chemiluminescent neuraminidase substrate (e.g., MUNANA) is added to each well.

  • Enzymatic Reaction: The plate is incubated to allow the viral neuraminidase to cleave the substrate, releasing a fluorescent or chemiluminescent signal.

  • Signal Detection: The signal is measured using a plate reader.

  • IC50 Calculation: The IC50 is the concentration of the inhibitor that reduces neuraminidase activity by 50% compared to the untreated control.

NI_Assay A Prepare serial dilutions of neuraminidase inhibitor B Incubate inhibitor with influenza virus A->B C Add fluorogenic substrate (e.g., MUNANA) B->C D Incubate to allow enzymatic reaction C->D E Measure fluorescent signal with a plate reader D->E F Calculate IC50 based on signal reduction E->F

Caption: Experimental workflow for a neuraminidase inhibition assay.

M2 Ion Channel Inhibition Assay

This assay measures the ability of a compound to block the proton channel activity of the influenza A M2 protein.

Methodology:

  • Expression System: The M2 protein is expressed in a suitable system, such as Xenopus oocytes or a stable cell line.

  • Electrophysiological Recording or pH-sensitive Dyes:

    • Two-electrode voltage clamp (in oocytes): The membrane potential of the oocyte is clamped, and the current flowing through the M2 channels is measured in response to changes in extracellular pH. The effect of the inhibitor is determined by its ability to block this current.

    • Fluorescent pH indicators (in cell lines): Cells expressing the M2 protein are loaded with a pH-sensitive fluorescent dye. Changes in intracellular pH upon acidification of the external medium are monitored. An effective M2 inhibitor will prevent this pH change.

  • Data Analysis: The concentration of the inhibitor required to block 50% of the M2 ion channel activity (IC50) is determined.

Conclusion

The comparison between this compound and newer antiviral drugs for influenza highlights a critical aspect of infectious disease management: the continuous need for innovation in the face of evolving pathogens. While this compound was a valuable tool in its time, its cost-effectiveness has been nullified by widespread resistance. Newer agents, although more expensive, offer superior efficacy and a better resistance profile, making them the current standard of care. For researchers and drug development professionals, the story of this compound serves as a potent reminder of the importance of understanding viral mechanisms, anticipating resistance, and developing novel therapeutic strategies. The experimental protocols and comparative data presented in this guide provide a foundational framework for the evaluation of future antiviral candidates.

References

A Comparative Review of Amantadine and Memantine in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amantadine and Memantine, both adamantane derivatives, have garnered significant attention for their neuroprotective properties. While they share a common mechanism as N-methyl-D-aspartate (NMDA) receptor antagonists, a deeper analysis reveals distinct pharmacological profiles, influencing their therapeutic applications and neuroprotective efficacy. This guide provides a comparative overview of this compound and Memantine, presenting experimental data, detailing methodologies, and visualizing key signaling pathways to inform further research and drug development.

Mechanism of Action: A Tale of Two Adamantanes

The primary neuroprotective mechanism of both this compound and Memantine lies in their ability to block NMDA receptors, mitigating the excitotoxic cascade triggered by excessive glutamate. However, the nuances of their interactions with the NMDA receptor and their engagement with other cellular pathways differentiate their neuroprotective profiles.

Memantine is a well-characterized, low-to-moderate affinity, uncompetitive NMDA receptor antagonist.[1][2][3] Its therapeutic success, particularly in Alzheimer's disease, is attributed to its rapid, voltage-dependent channel-blocking kinetics. This allows Memantine to preferentially block the excessive, pathological activation of NMDA receptors associated with neurodegenerative states, while sparing the normal, physiological synaptic activity crucial for learning and memory.[4]

This compound , while also an NMDA receptor antagonist, exhibits a more complex and less completely understood mechanism of action.[5] Its affinity for the NMDA receptor is generally lower than that of Memantine.[6] Beyond its glutamatergic activity, this compound's neuroprotective effects are linked to its ability to modulate dopamine signaling by promoting its release and inhibiting its reuptake.[7][8][9] Furthermore, emerging evidence suggests this compound exerts anti-inflammatory effects by modulating microglial activation and promotes the expression of neurotrophic factors like Glial Cell Line-Derived Neurotrophic Factor (GDNF).[10][11][12]

Comparative Efficacy: Insights from Experimental Data

Direct comparative studies highlight the differences in potency and efficacy between this compound and Memantine in various models of neurodegeneration.

ParameterThis compoundMemantineReference
NMDA Receptor Antagonism (IC50) Lower PotencyHigher Potency[6]
Glutamate-Induced Excitotoxicity ProtectiveMore effective than this compound[13][14]
Dopaminergic Modulation Increases dopamine release and inhibits reuptakeMinimal direct effect[4][7][8]
Anti-inflammatory Effects (Microglia) Reduces pro-inflammatory factor releaseReduces microglia activation[12][15][16][17]
Neurotrophic Factor Induction (GDNF) Increases GDNF expressionCan also induce GDNF[10][11][18]
Nicotinic Acetylcholine Receptor Interaction Antagonist at α7 nAChRsInteracts with α7 and α4β2 nAChRs, contributing to neuroprotection[5][19][20][21][22]

Signaling Pathways in Neuroprotection

The distinct molecular interactions of this compound and Memantine translate into the activation of different intracellular signaling cascades that underpin their neuroprotective effects.

Memantine's Neuroprotective Signaling

Memantine's neuroprotection extends beyond simple NMDA receptor blockade. Evidence suggests a novel pathway involving nicotinic acetylcholine receptors (nAChRs) and the subsequent activation of the PI3K/AKT survival pathway. This indicates a multi-faceted mechanism that contributes to its therapeutic efficacy.[19][21]

Memantine_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Memantine Memantine Memantine->NMDAR Blocks nAChR Nicotinic Receptor (α4β2) Memantine->nAChR Modulates Acetylcholine Acetylcholine Acetylcholine->nAChR Ca_influx Ca2+ Influx NMDAR->Ca_influx Opens PI3K PI3K nAChR->PI3K Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity AKT AKT PI3K->AKT Neuronal_Survival Neuronal Survival AKT->Neuronal_Survival

Memantine's dual mechanism of action.
This compound's Multifaceted Neuroprotective Pathways

This compound's neuroprotective effects are more complex, involving direct neuronal effects and indirect actions mediated by glial cells. Its ability to increase synaptic dopamine levels contributes to its efficacy in Parkinson's disease.[7][8] Furthermore, its anti-inflammatory actions on microglia and its capacity to induce GDNF production in astrocytes point towards a broader, indirect neuroprotective role.[10][11][12]

Amantadine_Signaling cluster_this compound This compound cluster_neuron Neuron cluster_glia Glial Cells (Astrocyte & Microglia) This compound This compound NMDAR NMDA Receptor This compound->NMDAR Blocks Dopamine_Release Dopamine Release This compound->Dopamine_Release Enhances Dopamine_Reuptake Dopamine Reuptake This compound->Dopamine_Reuptake Inhibits Microglia_Activation Microglia Activation This compound->Microglia_Activation Inhibits Astrocyte Astrocyte This compound->Astrocyte Stimulates Neuroprotection_Direct Direct Neuroprotection NMDAR->Neuroprotection_Direct Reduces Excitotoxicity Inflammatory_Factors Pro-inflammatory Factors Microglia_Activation->Inflammatory_Factors Neuroprotection_Indirect Indirect Neuroprotection Inflammatory_Factors->Neuroprotection_Indirect Reduces Inflammation-mediated Damage GDNF_Production GDNF Production Astrocyte->GDNF_Production GDNF_Production->Neuroprotection_Indirect Promotes Neuronal Survival

This compound's diverse neuroprotective mechanisms.

Experimental Protocols

To facilitate the replication and extension of the findings cited in this review, detailed methodologies for key in vitro neuroprotection assays are provided below.

Neuronal Viability Assessment (MTT Assay)

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined spectrophotometrically, which is directly proportional to the number of viable cells.

Workflow:

MTT_Workflow Start Start Seed_Cells Seed Neuronal Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound/Memantine and/or Neurotoxic Insult Seed_Cells->Treat_Cells Add_MTT Add MTT solution and incubate Treat_Cells->Add_MTT Solubilize Add Solubilization Buffer (e.g., DMSO, isopropanol) Add_MTT->Solubilize Measure_Absorbance Measure Absorbance at ~570 nm Solubilize->Measure_Absorbance End End Measure_Absorbance->End

MTT assay for cell viability.

Protocol:

  • Cell Plating: Plate primary neurons or neuronal cell lines in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize.

  • Treatment: Pre-treat cells with various concentrations of this compound or Memantine for a specified duration, followed by co-treatment with a neurotoxic agent (e.g., glutamate, MPP+, amyloid-beta).

  • MTT Incubation: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

Apoptosis Detection (TUNEL Assay)

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation, a hallmark of apoptosis. It labels the terminal ends of nucleic acids.

Workflow:

TUNEL_Workflow Start Start Prepare_Cells Culture and Treat Cells on coverslips Start->Prepare_Cells Fix_Permeabilize Fix with Paraformaldehyde and Permeabilize with Triton X-100 Prepare_Cells->Fix_Permeabilize TUNEL_Reaction Incubate with TdT and BrdU/Fluorophore-dUTP Fix_Permeabilize->TUNEL_Reaction Detection Add Anti-BrdU Antibody (if needed) and Visualize TUNEL_Reaction->Detection Analyze Quantify Apoptotic Cells via Microscopy/Flow Cytometry Detection->Analyze End End Analyze->End

TUNEL assay for apoptosis detection.

Protocol:

  • Cell Preparation: Grow and treat cells on glass coverslips or in culture plates.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100 in phosphate-buffered saline (PBS).

  • TUNEL Reaction: Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or a fluorescently tagged dUTP).

  • Detection: If using BrdUTP, incubate with an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection. If using a fluorescently tagged dUTP, proceed directly to visualization.

  • Analysis: Visualize and quantify the number of TUNEL-positive (apoptotic) cells using fluorescence microscopy or flow cytometry.

Conclusion

Both this compound and Memantine offer viable avenues for neuroprotection, primarily through the modulation of NMDA receptor activity. Memantine's well-defined, potent, and use-dependent antagonism of the NMDA receptor makes it a cornerstone in the treatment of Alzheimer's disease. This compound, with its more diverse pharmacological profile, presents a broader spectrum of neuroprotective mechanisms, including dopaminergic modulation, anti-inflammatory effects, and neurotrophic factor induction, which may be particularly relevant for conditions like Parkinson's disease.

For drug development professionals, the comparative data suggest that while both molecules are effective, their distinct mechanisms may be leveraged for more targeted therapeutic strategies. Future research should focus on head-to-head comparisons in a wider range of neurodegenerative models to fully elucidate their relative efficacies and to identify patient populations that would most benefit from each agent. The exploration of derivatives that combine the potent NMDA receptor antagonism of Memantine with the broader neuroprotective actions of this compound could represent a promising direction for the development of next-generation neuroprotective therapeutics.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Amantadine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Amantadine, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these guidelines will help minimize risks and ensure the integrity of your research.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the first line of defense against exposure to this compound, which is classified as harmful if swallowed, causes severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child.[1][2] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationFurther Guidance
Eye and Face Protection Safety glasses with side shields, tight-sealing safety goggles, or a face shield.[3][4][5]If a splash hazard exists, goggles or a face shield should be utilized.[3] A full face shield may be required for supplementary protection but not as the primary eye protection.[6]
Hand Protection Chemically compatible, impervious gloves.[4][5]Nitrile rubber gloves are a suitable option.[4][7] For handling solutions, ensure the glove material is protective against the solvent being used.[3] Avoid natural rubber (latex) gloves if sensitive, and powdered latex gloves should be avoided to prevent allergies.[3]
Skin and Body Protection A protective laboratory coat, apron, or disposable garment.[3]Wear suitable protective clothing to prevent skin contact.[2][7] Remove and wash contaminated clothing before reuse.[4][5]
Respiratory Protection A NIOSH-approved respirator is recommended if exposure limits are exceeded, if aerosols may be generated, or in case of insufficient ventilation.[3][5]A dust/aerosol mask with a P3 filter is suggested for handling the powder form.[7] An effective respirator program should be in place.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review_SDS Review Safety Data Sheet (SDS) Select_PPE Select Appropriate PPE Review_SDS->Select_PPE Prepare_Work_Area Prepare Work Area (e.g., Fume Hood) Select_PPE->Prepare_Work_Area Weigh_and_Prepare Weigh and Prepare Solution Prepare_Work_Area->Weigh_and_Prepare Conduct_Experiment Conduct Experiment Weigh_and_Prepare->Conduct_Experiment Decontaminate Decontaminate Work Surfaces Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

This compound Handling Workflow Diagram

Procedural Guidance for Handling this compound

1. Engineering Controls:

  • Handle this compound in a well-ventilated area.[2]

  • Use a laboratory fume hood or other appropriate exhaust ventilation, especially when handling the powder form to minimize dust generation.[4][7]

  • Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.[5][7]

2. Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Do not breathe dust or aerosols.[2][7]

  • Wash hands thoroughly with soap and water after handling and before breaks.[4][5]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2][4][8]

3. Spill Response:

  • In the event of a spill, evacuate non-essential personnel from the area.[2][5]

  • Wear appropriate PPE, including respiratory protection, gloves, eye protection, and protective coveralls during cleanup.[5]

  • For solid spills, minimize dust generation.[5] Mechanically take up the material and place it in an appropriate container for disposal.[4]

  • For liquid spills, cover with an absorbent material and collect for disposal.[5]

  • Ventilate the area and thoroughly clean the spill site with soap and water.[5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound is harmful to aquatic life with long-lasting effects.[1][2] All waste containing this compound should be treated as hazardous chemical waste.

  • Containerization:

    • Collect all this compound waste, including contaminated labware (e.g., pipette tips, tubes), gloves, and absorbent materials, in a designated, labeled, and sealed hazardous waste container.

    • Do not mix with non-hazardous waste.[9]

  • Disposal Method:

    • Dispose of all waste in accordance with federal, state, and local regulations.[3][6]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

    • Do not dispose of this compound down the drain or in the regular trash.[4][6] Empty containers may retain product residue and should be disposed of as hazardous waste.[6]

By implementing these safety protocols, researchers can confidently handle this compound while minimizing personal and environmental risks.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amantadine
Reactant of Route 2
Amantadine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.